Product packaging for Serrate protein(Cat. No.:CAS No. 134324-36-0)

Serrate protein

Cat. No.: B1178878
CAS No.: 134324-36-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Intercellular Communication Networks

Within the intricate web of intercellular communication, Serrate acts as a critical signal transducer, relaying information between neighboring cells. This interaction is not merely a simple on-off switch; the outcome of Serrate-Notch binding can be modulated by various factors, including the relative levels of ligand and receptor expression and the presence of other regulatory proteins like Fringe. physiology.orgelifesciences.orgsdbonline.org The ability of Serrate to activate Notch signaling in trans (between adjacent cells) is essential for numerous developmental processes, while its capacity to inhibit Notch signaling in cis (when ligand and receptor are on the same cell) adds another layer of regulatory complexity. jove.comsdbonline.orgbiologists.com

Significance in Developmental Biology and Homeostasis

Serrate's involvement in developmental biology is profound and well-documented across various organisms, particularly in Drosophila melanogaster, where its mutation was first observed to cause a "serrated" wing phenotype. jove.comasu.edu It plays vital roles in specifying cell fates, establishing boundaries between different cell populations, and regulating tissue growth and patterning. asu.edusdbonline.orgsdbonline.org For instance, in Drosophila wing development, Serrate is crucial for the formation of the wing margin by activating Notch signaling at the dorsal-ventral boundary. sdbonline.orgsdbonline.org Beyond development, Serrate-mediated Notch signaling is also indispensable for maintaining tissue homeostasis in adult organisms, contributing to processes like the balance between progenitor and differentiated cell types. physiology.orgbiologists.comsdbonline.orgresearchgate.net

Broad Overview of Serrate Protein Roles Across Eukaryotic Organisms

The functional significance of Serrate is conserved throughout eukaryotic evolution. While initially characterized in Drosophila, homologs of Serrate, known as Jagged proteins, exist in mammals (Jagged1 and Jagged2) and other vertebrates. wikipedia.orgbiologists.comasu.edunih.govmdpi.com These orthologs maintain their function as Notch ligands and participate in a wide array of developmental and homeostatic processes. biologists.comresearchgate.netnih.gov Although their core function as Notch ligands is conserved, the specific developmental contexts and tissues in which they operate can vary between species. Research findings highlight the diverse roles of Serrate and its orthologs, from regulating neurogenesis and somitogenesis to influencing vascular development and hematopoiesis. wikipedia.orgphysiology.orgasu.edusdbonline.org

Beyond its role as a Notch ligand, studies in Arabidopsis thaliana have revealed a distinct function for a protein also named SERRATE (SE). This plant this compound is involved in RNA processing, including microRNA biogenesis and the regulation of intronless genes, showcasing a convergent naming convention for functionally distinct proteins in different eukaryotic lineages. elifesciences.orgoup.comresearchgate.netresearchgate.net

Table 1: Key Roles of Serrate/Jagged Proteins in Different Organisms

OrganismProtein NamePrimary Role as Notch LigandExamples of Biological Processes Involved
Drosophila melanogasterSerrate (Ser)Canonical Notch ligand, activates Notch in trans. sdbonline.orgbiologists.comWing margin formation, segmental patterning, neurogenesis (with Delta). sdbonline.orgsdbonline.org
MammalsJagged1 (JAG1), Jagged2 (JAG2)Canonical Notch ligands, activate Notch receptors. wikipedia.orgbiologists.comnih.govDevelopmental processes, tissue homeostasis, vascular development. physiology.orgresearchgate.netnih.gov
Arabidopsis thalianaSERRATE (SE)Not a Notch ligand; involved in RNA processing. elifesciences.orgoup.comMicroRNA biogenesis, regulation of intronless genes. elifesciences.orgoup.comresearchgate.net

Table 2: Research Findings on Serrate-Notch Interaction

Research AreaKey FindingsOrganism StudiedCitation
Cis-inhibitionSerrate can inhibit Notch signaling when co-expressed in the same cell; specific EGF-like repeats (4-6) are important for this function. jove.combiologists.comDrosophila jove.combiologists.com
Trans-activationSerrate binding to Notch on an adjacent cell triggers Notch activation and subsequent intracellular signaling. jove.comelifesciences.orgsdbonline.orgDrosophila, Mammals jove.comelifesciences.orgsdbonline.org
Fringe ModulationFringe proteins can differentially modulate the ability of Serrate/Jagged and Delta/Delta-like ligands to activate Notch. physiology.orgDrosophila, Mammals physiology.org
Endocytosis RequirementLigand endocytosis in the signaling cell is generally required for proper Notch receptor activation. biologists.comresearchgate.netDrosophila biologists.comresearchgate.net
Structural InteractionSpecific EGF-like repeats on the Notch receptor (e.g., 11 and 12) are critical for interaction with ligands like Serrate. wikipedia.orgsdbonline.orgDrosophila, Mammals wikipedia.orgsdbonline.org

Properties

CAS No.

134324-36-0

Molecular Formula

C12H15NO2

Synonyms

Serrate protein

Origin of Product

United States

Molecular Architecture and Post Translational Modalities of Serrate Protein

Genomic Organization and Transcriptional Complexity

The expression of the Serrate protein is meticulously regulated at both the genomic and transcriptional levels, ensuring its precise function during development.

Gene Loci and Exon-Intron Configuration

In Drosophila melanogaster, the Serrate gene is located on the third chromosome. researchgate.net The genomic locus of Serrate is expansive, spanning a region of over 30 kilobases (kb). researchgate.net The gene possesses a complex structure characterized by the presence of multiple exons and introns. nih.gov Initial molecular characterization identified nine introns within the transcribed region of the Drosophila Serrate gene. nih.gov This intricate exon-intron arrangement allows for the potential generation of multiple protein isoforms through alternative splicing, contributing to the functional diversity of Serrate.

Table 1: Genomic Organization of Drosophila melanogaster Serrate Gene

FeatureDescription
Genomic Locus Third Chromosome
Approximate Size >30 kb
Exon-Intron Structure Contains multiple exons and 9 identified introns.

Transcriptional Variants and Isoform Diversity

The transcriptional landscape of the Serrate gene is characterized by the production of multiple transcripts. In Drosophila, at least two coordinately expressed transcripts are encoded by the Serrate gene. researchgate.netnih.gov While the existence of these transcriptional variants is established, the precise nature of their diversity, such as differences arising from alternative splicing, remains an area of ongoing investigation. The presence of multiple isoforms suggests a sophisticated regulatory mechanism that could tailor this compound function to specific cellular contexts and developmental stages.

Translational Initiation Codon Usage and Efficiency

The translation of Serrate mRNA in Drosophila is subject to a nuanced control mechanism involving the use of alternative initiation codons. nih.gov The Serrate mRNA contains three putative ATG initiation codons located within a 60-codon region upstream of the signal peptide. ehu.eus Research has demonstrated that each of these three ATG codons can function as a translational initiation site, albeit with differing efficiencies. nih.gov This differential usage of initiation codons provides a layer of post-transcriptional regulation, allowing for the modulation of this compound expression levels. nih.gov

Protein Domain Organization and Structural Motifs

The this compound is a single-pass type I transmembrane protein, with its structure meticulously organized into distinct domains that are crucial for its function as a ligand in signaling pathways. nih.gov The full-length protein in Drosophila melanogaster consists of 1404 amino acids. uniprot.org

Extracellular Domain Features: Epidermal Growth Factor (EGF)-like Repeats and Cysteine-Rich Regions

The extracellular domain of the this compound is extensive and characterized by the presence of multiple Epidermal Growth Factor (EGF)-like repeats and two cysteine-rich regions. nih.govnih.gov In Drosophila, the extracellular portion of Serrate contains a tandem array of 14 EGF-like repeats. nih.govnih.gov These repeats are evolutionarily conserved motifs, typically 30 to 40 amino acid residues in length, and are defined by the presence of six cysteine residues that form three disulfide bonds, which are essential for the proper folding and three-dimensional structure of the domain. wikipedia.org The EGF-like domains are critical for mediating protein-protein interactions, particularly the binding of Serrate to its receptor, Notch. nih.gov

In addition to the EGF-like repeats, the extracellular domain of Serrate contains two distinct cysteine-rich regions. nih.govnih.gov One of these regions is located between the EGF repeats and the transmembrane domain. researchgate.net The cysteine-rich domains are also implicated in protein-protein interactions and are essential for the activation of Notch signaling. nih.gov

Transmembrane Domain Characteristics

The this compound is anchored to the cell membrane by a single transmembrane domain. nih.govuniprot.org This domain is helical in nature and, in Drosophila Serrate, is located at amino acid positions 1220-1245. uniprot.org This hydrophobic stretch of amino acids spans the lipid bilayer, positioning the extensive extracellular domain for interaction with receptors on adjacent cells while connecting to the intracellular domain.

Table 2: Domain Organization of Drosophila melanogaster this compound

DomainLocation (Amino Acid Position)Key Features
Extracellular Domain 80-1219Contains 14 EGF-like repeats and two cysteine-rich regions.
Transmembrane Domain 1220-1245Single helical domain anchoring the protein in the cell membrane.
Intracellular Domain --

Intracellular Domain Architecture and Functional Importance

The intracellular domain of the this compound is crucial for its signaling capabilities, including cis-inhibition and endocytosis. nih.govnih.gov This region contains conserved motifs that are essential for its function. nih.govnih.gov Deletions within this intracellular domain can create dominant-negative forms of the ligand, which disrupt Notch signaling. biologists.com

Two key conserved motifs have been identified within the intracellular domain of Drosophila Serrate that are required for efficient endocytosis. One is a dileucine motif, which, despite its role in endocytosis, is not essential for the protein's ability to activate or cis-inhibit Notch signaling. nih.govnih.gov This suggests that the signaling function can be separated from bulk endocytosis. The second is a novel motif that is necessary for interactions with the E3 ubiquitin ligases Mindbomb1 and Neuralized. nih.govnih.gov This motif is critical for the trans-activation and efficient internalization of Serrate but is not required for its ability to inhibit Notch signaling. nih.govnih.gov The balance between ubiquitinated and unubiquitinated forms of the ligand can therefore influence the signaling capacity of the cell at multiple levels. nih.govnih.gov

Furthermore, the C-terminal valine residue of Serrate is important for its function. nih.gov Removal of the C-terminal amino acids of Serrate has been shown to affect its activity, highlighting the functional importance of this region. nih.gov

Specialized Domains: Zinc-Finger Motif (C2H2-type) in Specific Orthologs

In certain orthologs, such as the SERRATE (SE) protein in Arabidopsis thaliana, a specialized C2H2-type zinc-finger domain is present. nih.gov This type of zinc finger is a small protein motif characterized by a specific arrangement of cysteine and histidine residues that coordinate a zinc ion, forming a stable structure. mdpi.comfrontiersin.org C2H2-type zinc fingers are one of the most common classes of transcription factors in eukaryotes. nih.gov

The SE protein in Arabidopsis contains a single C2H2-type zinc finger. nih.gov This is in contrast to many conventional zinc-finger transcription factors that have tandem repeats of this motif. nih.gov The presence of a single zinc finger suggests that SE may not bind to DNA with high sequence specificity on its own. nih.gov Instead, it is thought to play a role in regulating transcription by potentially altering chromatin structure in a region-specific manner, thereby coordinating the expression of multiple genes. nih.gov The SE gene is actively transcribed in shoot meristems and developing organ primordia, which is consistent with its role in organogenesis. nih.gov

Post-Translational Modification Landscape and Regulatory Impact

The function and stability of the this compound are regulated by a variety of post-translational modifications, including phosphorylation, ubiquitination, and glycosylation. These modifications play a critical role in modulating its signaling activity and intracellular fate.

Phosphorylation Events and Signaling Integration

Phosphorylation is a key post-translational modification that regulates the activity of many proteins, including those involved in signal transduction. nih.govmdpi.com In the context of Serrate signaling, phosphorylation events are crucial for integrating signals from other pathways. For example, in Arabidopsis, the pre-mRNA processing 4 kinase A (PRP4KA) phosphorylates the SE protein. pnas.org This hyperphosphorylation of SE reduces its binding affinity to another protein called HYL1 and marks it for degradation by the 20S proteasome. pnas.org

Furthermore, the intrinsically disordered proteins SAID1/2 promote the PRP4KA-mediated phosphorylation of SE, leading to its degradation and a subsequent reduction in microRNA production. pnas.org This indicates that phosphorylation is a critical mechanism for controlling the levels and activity of the SE protein, thereby fine-tuning RNA metabolism. pnas.org In a broader context, phosphorylation can alter a protein's conformation and its interactions with other molecules, thereby assembling or disassembling protein complexes. nih.gov

Ubiquitination and Mechanisms of Protein Stability Regulation

Ubiquitination is another critical post-translational modification that primarily regulates protein stability by targeting proteins for degradation. In the context of Serrate, ubiquitination is essential for its signaling competence. The E3 ubiquitin ligases, Mindbomb1 and Neuralized, interact with a specific motif in the intracellular domain of Drosophila Serrate. nih.govnih.gov This interaction is necessary for the efficient endocytosis and subsequent trans-activation of the Notch receptor by Serrate. nih.govnih.gov

Interestingly, the degradation of the Arabidopsis SERRATE (SE) protein can also occur through a ubiquitin-independent pathway. proquest.comnih.govnih.gov The 20S proteasome can directly degrade the intrinsically disordered regions of SE. proquest.comnih.govresearchgate.net This ubiquitin-independent degradation is thought to be a mechanism to control the quality and functionality of the SE protein, ensuring that only properly assembled and protected SE within macromolecular complexes are active. proquest.comnih.gov The half-life of the SE protein is very short, approximately 10 minutes, highlighting its unstable nature and the importance of its tightly regulated degradation. proquest.com

Glycosylation Patterns and Functional Consequences

Glycosylation is a widespread post-translational modification where carbohydrate units are attached to a protein, influencing its structure, function, and localization. nih.gov While specific glycosylation patterns of the this compound itself are not extensively detailed in the provided context, the general principles of glycosylation are relevant to its function as a transmembrane protein involved in cell-cell signaling. nih.govresearchgate.net

Insufficient Research on SUMO Conjugation of this compound Precludes Detailed Analysis

A thorough review of available scientific literature reveals a significant gap in the understanding of post-translational modifications of the this compound, specifically concerning its conjugation with the Small Ubiquitin-like Modifier (SUMO). Despite the critical role of SUMOylation in regulating the function of numerous proteins, direct and detailed research on the SUMOylation of the Notch ligand Serrate is currently lacking.

SUMOylation is a reversible process where a SUMO protein is covalently attached to a target protein, typically on a lysine (B10760008) residue. This modification can alter the substrate protein's function by affecting its stability, localization, or interaction with other proteins. The process is carried out through an enzymatic cascade involving E1 activating, E2 conjugating, and E3 ligating enzymes.

While the broader Notch signaling pathway is known to be regulated by various post-translational modifications, including the SUMOylation of the Notch receptor itself, specific studies detailing this process for its ligand, Serrate, are not present in the current body of research.

One study focusing on the intersection of SUMOylation and phosphorylation in the plant Arabidopsis thaliana identified the plant homolog of Serrate as a protein containing a consensus SUMOylation motif. nih.gov This finding suggests that Serrate is a potential candidate for SUMOylation. The study, which analyzed proteins with altered phosphorylation in mutants with defective SUMO conjugation machinery, points towards a possible crosstalk between these two modification pathways for Serrate. nih.gov However, the presence of a motif is only predictive and does not constitute experimental confirmation of SUMO conjugation.

Detailed biochemical analyses, including the identification of specific lysine acceptor sites on the this compound, the SUMO E3 ligases involved, and the functional consequences of such a modification (e.g., on ligand activity, trafficking, or stability), have not been reported. Without such foundational research, a comprehensive and scientifically accurate discussion on the molecular architecture and modalities of Serrate SUMOylation cannot be provided.

Further investigation is required to determine if Serrate is indeed endogenously SUMOylated and to elucidate the physiological relevance of this potential post-translational modification in the context of Notch signaling.

Cellular Mechanisms and Intermolecular Dynamics of Serrate Protein

Serrate Protein as a Ligand in Receptor-Mediated Signaling

Serrate functions as a transmembrane ligand for the Notch receptor, mediating cell-to-cell communication that is fundamental for numerous developmental processes in metazoans. uniprot.orgwikipedia.org The interaction between Serrate and Notch is a key event triggering downstream signaling cascades that influence cell fate decisions, proliferation, and differentiation. wikipedia.orgplos.org

Direct Interaction with Notch Receptor: Trans-activation and Cis-inhibition Modalities

Serrate interacts directly with the extracellular domain of the Notch receptor. sdbonline.orgnih.gov This interaction can occur in two distinct modalities: trans-activation and cis-inhibition. Trans-activation occurs when Serrate on one cell binds to Notch on an adjacent cell, leading to the activation of Notch signaling in the receiving cell. biologists.comsdbonline.org This is the canonical mode of Notch signaling, establishing communication between neighboring cells. wikipedia.orgwikipedia.org

Conversely, cis-inhibition occurs when Serrate and Notch are co-expressed on the same cell. biologists.comsdbonline.org In this scenario, the interaction between the ligand and receptor on the same cell surface can inhibit Notch receptor activation, effectively preventing the cell from receiving a trans signal. biologists.comsdbonline.org This dual capacity of Serrate to mediate both activation and inhibition of Notch signaling, depending on the cellular context and relative expression levels of ligand and receptor, is critical for establishing sharp boundaries between cell populations and controlling signal directionality. biologists.comelifesciences.org Studies in Drosophila have shown that specific extracellular regions of Serrate, particularly EGF-like repeats 4, 5, and 6, are essential for its cis-inhibitory function. biologists.comnih.gov Deletion of these repeats can result in a Serrate molecule capable of trans-activation but lacking significant cis-inhibition capacity. biologists.comnih.gov

Quantitative Analysis of Ligand-Receptor Binding Kinetics and Affinity

The interaction between Serrate and the Notch receptor involves specific domains. The Notch extracellular domain contains multiple EGF-like repeats, with repeats 11 and 12 being crucial for direct interaction with both Delta and Serrate ligands. sdbonline.orgnih.gov Additional regions of Notch, such as EGF domains 6-15 and EGF domain 8, have also been implicated in ligand binding and selective recognition of Serrate/Jagged. wikipedia.orgnih.gov

Quantitative analyses using techniques like aggregation assays in cultured cells have provided insights into the binding affinities of Notch ligands. Studies have shown that the heterotypic interactions between Notch and its ligands, including Serrate, have higher affinities compared to homotypic interactions between Delta molecules. sdbonline.orgnih.gov Evidence suggests that the binding affinities between Serrate and Notch are similar to those between Delta and Notch. sdbonline.orgnih.govcapes.gov.br

While specific dissociation constants (KD) for Serrate-Notch interactions were not consistently found across the search results, studies on mammalian Notch ligands like Delta-like 4 (Dll4) and Jagged-1 (the vertebrate homolog of Serrate) provide context. These studies indicate that interactions between Notch and ligand extracellular domains can be of relatively low affinity, with KD values in the nanomolar range, and that affinity-enhancing mutations can significantly increase binding strength. biorxiv.org

Modulatory Roles of Accessory Proteins in Ligand-Receptor Interactions (e.g., Fringe)

Accessory proteins play significant roles in modulating the interaction between Serrate and Notch, thereby influencing Notch signaling outcomes. Fringe (Fng) is a well-characterized protein that modifies Notch and affects its interaction with ligands. sdbonline.orgnih.gov Fringe is an N-acetylglucosaminyltransferase that acts on O-fucose residues within the EGF repeats of Notch. nih.govpnas.org

In Drosophila, Fringe is expressed in specific spatial patterns, such as in dorsal cells of the developing wing, and functions to restrict Notch signaling to boundaries. sdbonline.orgnih.govsdbonline.org Fringe modulates the ability of cells to respond to Notch ligands in a ligand-specific manner. It can inhibit a cell's ability to respond to this compound while potentiating its ability to respond to Delta protein. sdbonline.orgnih.gov This differential modulation is achieved through a cell-autonomous mechanism. sdbonline.orgnih.gov Fringe is thought to dampen Serrate signaling by affecting its interaction with Notch. sdbonline.org Evidence suggests that Fringe's effect on Serrate signaling involves glycosylation of specific EGF domains of Notch, such as EGF12, which is crucial for ligand binding. sdbonline.org Fringe-mediated extension of O-linked fucose in the ligand-binding region of Notch can enhance binding to Delta-like ligands, while its inhibitory effects on Jagged/Serrate-mediated signaling may involve other regions of modified Notch. pnas.org

Mechanisms of Reciprocal Trans-endocytosis of Ligand and Receptor Complexes

A critical aspect of Notch signaling mediated by ligands like Serrate is the reciprocal trans-endocytosis of ligand and receptor complexes. biologists.combiologists.com Upon binding of Serrate on one cell to Notch on an adjacent cell, both the ligand and the receptor are endocytosed into the opposing cells. sdbonline.orgbiologists.com The entire this compound is trans-endocytosed into Notch-expressing cells. biologists.com Similarly, full-length Notch is trans-endocytosed into Serrate-expressing cells. biologists.com

This process of trans-endocytosis is thought to be essential for the activation of Notch signaling. sdbonline.org Ligand endocytosis by the signal-receiving cell is believed to exert a pulling force on the Notch receptor, leading to conformational changes that expose cleavage sites for proteolytic processing. iiarjournals.org The subsequent cleavage of Notch releases the intracellular domain (NICD), which translocates to the nucleus to activate target gene expression. elifesciences.orgiiarjournals.org The trans-endocytosis of Notch into the ligand-expressing cell may serve as a mechanism for inactivating ligand-receptor complexes or could have other signaling effects in the ligand-expressing cell, which is an area of ongoing research. wikipedia.orgbiologists.com The fact that Serrate-expressing cells mediate Notch trans-endocytosis at frequencies similar to those observed for Delta-expressing cells suggests that this process is a common aspect of Notch activation by its ligands. sdbonline.org

This compound in RNA Processing and Metabolism

Beyond its role in Notch signaling, Serrate, particularly its orthologs in plants (like Arabidopsis SERRATE, SE) and humans (ARS2), is a conserved RNA effector protein involved in various aspects of RNA metabolism, including transcription, processing, and export. oup.comwikipedia.org A prominent function of Serrate/ARS2 is its central role in microRNA (miRNA) biogenesis. oup.comwikipedia.orgelifesciences.org

Central Role in MicroRNA (miRNA) Biogenesis: Collaboration with DICER-LIKE 1 (DCL1) and HYL1

In plants, SERRATE (SE) is a key component of the microprocessor complex, which is responsible for processing primary miRNA transcripts (pri-miRNAs) into mature miRNAs. oup.comfrontiersin.orgpnas.orgoup.com SE collaborates closely with the RNase III enzyme DICER-LIKE 1 (DCL1) and the double-stranded RNA-binding protein HYPONASTIC LEAVES 1 (HYL1). oup.comfrontiersin.orgpnas.orgoup.comnih.gov These three proteins form the core of the plant Microprocessor complex and co-localize within the nucleus in specialized structures known as dicing bodies (D-bodies). oup.comnih.govuniprot.org

SE interacts directly with both DCL1 and HYL1, and HYL1 and DCL1 also interact with each other. oup.comnih.govresearchgate.net This complex formation is essential for efficient and precise miRNA biogenesis. nih.govresearchgate.net SE has been shown to stimulate DCL1 cleavage of pri-miRNAs. nih.gov It is thought to play a role in recruiting the core processing machinery, including DCL1 and HYL1, to the appropriate RNA substrates or vice versa. pnas.org SE can also act as a scaffold to enhance the processing activity of the microprocessor, potentially by mediating liquid-liquid phase separation to form dicing bodies. pnas.orgmdpi.com

Detailed research findings highlight the importance of SE's interactions with DCL1 and HYL1. SE uses its N-terminal domain to bind to RNA and requires both its N-terminal and zinc finger domains to bind to DCL1. nih.gov While SE lacking the N-terminal sequence can still bind to RNA-bound DCL1 and stimulate processing, the zinc finger domain is indispensable for its interaction with DCL1. nih.gov The interaction between DCL1 and HYL1 is also crucial for the accuracy and efficiency of pri-miRNA processing, and SE provides a platform for this interaction. researchgate.net

Loss-of-function mutations in SE in Arabidopsis lead to reduced levels of mature miRNAs and increased accumulation of pri-miRNAs, resulting in severe developmental defects. oup.comnih.gov This underscores the critical role of SE in the miRNA biogenesis pathway. oup.com

Table of Protein Interactions in miRNA Biogenesis

Protein 1Protein 2Interaction TypeRole in miRNA BiogenesisSource(s)
SERRATEDCL1Direct InteractionStimulates cleavage, Scaffold function oup.comnih.govresearchgate.net
SERRATEHYL1Direct InteractionComplex formation, Scaffold function oup.comnih.govresearchgate.net
DCL1HYL1Direct InteractionCore processing activity, Accuracy, Efficiency oup.comnih.govresearchgate.net
SERRATERNABindingSubstrate recruitment nih.gov

Further research has identified additional proteins that interact with SE and modulate miRNA biogenesis, including the nuclear exosome targeting (NEXT) complex, which SE interacts with to degrade primary miRNA precursors, and intrinsically disordered proteins like SAID1/2, which can negatively regulate SE function. oup.compnas.org SE also interacts with the nuclear cap-binding complex (CBC), which is involved in both miRNA biogenesis and pre-mRNA splicing. oup.comnih.gov

Regulatory Functions in Alternative Splicing of Pre-mRNAs

Serrate plays a significant role in the regulation of alternative splicing (AS) of pre-mRNAs in plants. Research in Arabidopsis thaliana has shown that SE influences AS, particularly affecting the selection of 5' splice sites, especially in the first introns of genes. nih.govnih.gov This regulatory activity is notably similar to that of the Nuclear Cap-Binding Complex (CBC), with which SE interacts. nih.govnih.govoup.com Studies using Arabidopsis mutants defective in SERRATE activity have revealed changes in the AS profiles of various genes, some of which overlap with those observed in CBC mutants, suggesting a cooperative function between SE and CBC in AS regulation. nih.govnih.gov While SE is primarily known for its role in miRNA biogenesis, its influence on AS appears to be distinct from that of other miRNA processing factors like HYL1 and DCL1. nih.gov Furthermore, RNA immunoprecipitation experiments have indicated that Arabidopsis SE can directly bind to selected target RNAs, supporting its function as a splicing regulator. nih.gov

Influence on Transcriptional Regulation of Intronless Genes

Beyond its involvement in RNA processing, SERRATE has an unexpected and pivotal role in the transcriptional regulation of intronless genes, particularly in Arabidopsis. vulcanchem.comelifesciences.org Studies have demonstrated that Arabidopsis SE associates with the chromatin of over 1,000 genes, a majority of which are intronless, in a transcription-dependent manner. vulcanchem.comelifesciences.org Chromatin-bound SE interacts with paused and elongating RNA polymerase II complexes, promoting their association with intronless target genes. vulcanchem.comelifesciences.org This suggests a novel SE-dependent mechanism for transcriptional activation of these genes. elifesciences.org Intronless genes are often expressed at lower levels compared to intron-rich genes, but SERRATE appears to enhance the expression of a subset of these genes. elifesciences.org This function in regulating intronless genes might be conserved across kingdoms, as suggested by transcriptome analysis of Drosophila mutants deficient in ARSENITE RESISTANCE2 (ARS2), the metazoan homologue of SE. vulcanchem.comelifesciences.org

Functional Interplay with Nuclear Cap-Binding Complex (CBC)

Serrate exhibits a significant functional interplay with the Nuclear Cap-Binding Complex (CBC), a heterodimer composed of CBP20 and CBP80 subunits that binds to the 5' cap structure of nascent RNA polymerase II transcripts. oup.comnih.govoup.com In Arabidopsis, both subunits of the CBC, AtCBP20 and AtCBP80, have been shown to interact with SERRATE (AtSE) in the cell nucleus. oup.comnih.govoup.com This interaction is crucial for several RNA processing events. SE and CBC cooperate in the regulation of alternative splicing, particularly affecting the selection of 5' splice sites within first introns. nih.govnih.gov The association between SE and CBC is also implicated in miRNA biogenesis, where CBC binding to pri-miRNA transcripts, often in conjunction with SE, increases their processing efficiency. nih.govoup.comresearchgate.net The interaction between SE and CBC is conserved in metazoans, where ARS2, the SE ortholog, also forms complexes with CBC and participates in various RNA processing and export pathways. ebi.ac.ukoup.comresearchgate.net

Association with Nuclear Exosome Targeting (NEXT) Complex

Serrate interacts with the Nuclear Exosome Targeting (NEXT) complex, which plays a role in nuclear RNA surveillance and degradation by the RNA exosome. oup.comresearchgate.netnih.gov In Arabidopsis, the NEXT complex comprises the RNA helicase HEN2, the RNA binding protein RBM7, and the zinc-knuckle proteins ZCCHC8A and ZCCHC8B. oup.comnih.govnih.gov SERRATE has been shown to interact with components of the NEXT complex. oup.comresearchgate.netnih.gov This association suggests that SE cooperates with NEXT for the degradation of specific RNA targets by the nuclear exosome. oup.comresearchgate.netnih.gov Among the RNA targets that accumulate in the absence of SE or NEXT components are miRNA precursors, indicating a role for this interaction in fine-tuning miRNA levels through targeted degradation of pri-miRNAs. researchgate.netnih.gov This interaction highlights a dual role for SE in miRNA biogenesis, promoting both processing and degradation of pri-miRNAs through its association with different complexes. nih.gov

Comprehensive Protein-Protein Interaction Networks

Serrate engages in extensive protein-protein interactions, forming complex networks that underpin its diverse functions in RNA metabolism. These interactions extend beyond its well-established role in canonical Notch signaling in some organisms to include numerous partners involved in various nuclear processes.

Identified Direct Binding Partners Beyond Canonical Notch Signaling (e.g., SAID1/2, ALFIN1-LIKE Proteins, TOEs, IAA34, MTA, MTB, PAG1)

While SERRATE is known as a ligand for the Notch receptor in Drosophila and other animals, its functions in plants and its nuclear roles in other organisms involve interactions with a different set of proteins. uniprot.orgsdbonline.orgsdbonline.orgembopress.org In Arabidopsis, SERRATE has been found to interact with a variety of proteins beyond the Notch pathway. Identified direct binding partners include the intrinsically disordered proteins SAID1 and SAID2, which act as negative regulators of SERRATE and influence miRNA production. pnas.org Although not explicitly stated as direct binding partners of SERRATE in the provided context, ALFIN1-LIKE proteins are mentioned in the context of nuclear localization and binding to histone modifications, suggesting potential indirect links or interactions within chromatin regulation pathways where SERRate is also involved. nih.gov The core proteasome α subunit G1 (PAG1) has been identified as a binding partner of SERRATE in Arabidopsis. nih.govresearchgate.netresearchgate.net PAG1 is involved in the degradation of SERRATE, particularly its intrinsically disordered regions, which is crucial for maintaining the functionality of folded SE assembled in macromolecular complexes. nih.govresearchgate.netresearchgate.net The provided information does not explicitly detail direct interactions of SERRATE with TOEs, IAA34, MTA, or MTB, although these might be part of broader protein networks or complexes that involve SERRATE.

Scaffolding Functions and Assembly into Macromolecular Complexes (e.g., Microprocessor)

Serrate is proposed to act as a scaffold protein, facilitating the assembly of macromolecular complexes involved in RNA processing. pnas.orgnih.govresearchgate.netnih.gov A prime example is the plant Microprocessor complex, which is essential for miRNA biogenesis. SERRATE, along with DICER-LIKE 1 (DCL1) and HYPONASTIC LEAVES 1 (HYL1), forms the core of this complex. oup.compnas.orgnih.govehu.eus SE is thought to recruit DCL1 and HYL1 to primary miRNA (pri-miRNA) substrates, or vice versa, to ensure efficient and accurate processing into mature miRNAs. pnas.orgnih.govresearchgate.netnih.govehu.eus SERRATE's ability to mediate liquid-liquid phase separation (LLPS) may contribute to the formation of nuclear dicing bodies (D-bodies), specialized compartments where miRNA processing occurs, further supporting its scaffolding role in concentrating the Microprocessor components. pnas.orgnih.govresearchgate.netresearchgate.netresearchgate.net Beyond the Microprocessor, SERRATE is associated with various other complexes involved in transcription, splicing, polyadenylation, and RNA degradation, suggesting a broader role in coordinating different aspects of RNA metabolism. oup.comresearchgate.net Its interactions with complexes like the CBC and NEXT highlight its function in bridging different RNA processing pathways. oup.comnih.gov The stability and assembly of SERRATE into these complexes can be influenced by post-translational modifications like phosphorylation. researchgate.netnih.gov

Subcellular Localization and Dynamic Trafficking

The cellular location of this compound is not static but rather involves dynamic movement between different compartments. This trafficking is crucial for its varied roles, allowing it to interact with specific molecules and participate in distinct cellular pathways at appropriate times and locations.

Membrane Targeting and Cell Surface Dynamics

Serrate functions as a transmembrane ligand, particularly in the context of Notch signaling. As a single-pass type I transmembrane protein, it is targeted to the cell membrane where it interacts with the Notch receptor on adjacent cells. uniprot.orgmdpi.com This interaction is fundamental for cell-cell communication and developmental processes. uniprot.orgwikipedia.org

Studies in Drosophila have shown that Serrate, similar to Delta, is a transmembrane ligand capable of participating in reciprocal trans-endocytosis of ligand and receptor between interacting cells. sdbonline.orgbiologists.com This process involves the internalization of both Serrate from the signal-sending cell and Notch from the signal-receiving cell upon their interaction. sdbonline.orgbiologists.com The entire this compound can be trans-endocytosed into Notch-expressing cells. biologists.com

The presence and activity of Serrate at the cell surface are subject to regulation. Conserved intracellular motifs within Serrate are required for efficient endocytosis. ucy.ac.cyembopress.org Specifically, a dileucine motif and a novel motif in the intracellular domain have been identified as important for endocytosis. ucy.ac.cyembopress.org The novel motif is necessary for interactions with E3 ubiquitin ligases like Mindbomb1 and Neuralized, which promote ligand endocytosis and are thought to regulate signaling competence. ucy.ac.cyembopress.orgnih.gov These findings suggest that while bulk endocytosis might be separable from signaling, the internalization mediated by specific motifs and ubiquitin ligases is crucial for efficient trans-activation. ucy.ac.cyembopress.orgnih.gov Cis-inhibitory interactions between Serrate and Notch on the same cell are also indicated to occur at the cell surface. ucy.ac.cynih.gov

Nuclear Localization and Formation of Subnuclear Bodies (e.g., Dicing-bodies)

Beyond its role at the cell membrane, Serrate is also prominently found in the nucleus, particularly in plants. In Arabidopsis thaliana, SERRATE (AtSE) is predominantly localized in nuclear Dicing-bodies (D-bodies). uniprot.orgnih.govoup.comvulcanchem.comcd-code.org These are specialized nuclear compartments involved in microRNA (miRNA) biogenesis. uniprot.orgnih.govvulcanchem.comcd-code.org

SERRATE functions as a zinc finger protein and plays a crucial role in the processing of primary miRNAs (pri-miRNAs) into mature miRNAs within these nuclear bodies. nih.govoup.comvulcanchem.comresearchgate.netresearchgate.net It interacts with other key proteins in the miRNA processing machinery, including DICER-LIKE 1 (DCL1) and the double-stranded RNA-binding protein HYL1, forming a processing complex within D-bodies. nih.govvulcanchem.comresearchgate.netresearchgate.netpnas.org The assembly of these dicing bodies is driven by the phase separation of SERRATE. cd-code.orgpnas.orgnih.gov

Research indicates that SERRATE interacts with the nuclear cap-binding protein complex (CBC), consisting of AtCBP20 and AtCBP80, within the cell nucleus. nih.govvulcanchem.com This interaction has been confirmed through various experimental approaches, including Bimolecular Fluorescence Complementation (BiFC). nih.govvulcanchem.com This suggests a coordinated role for SERRATE and the CBC in nuclear processes, potentially linking miRNA biogenesis and pre-mRNA splicing. nih.govoup.compnas.org

Serrate's nuclear localization is facilitated by bipartite nuclear localization motifs present in its structure. vulcanchem.comscispace.com The protein's ability to translocate to the nucleus is essential for its functions in RNA processing and potentially other nuclear regulatory roles. vulcanchem.comresearchgate.netscispace.com

Vesicular Transport Pathways and Compartmentalization (e.g., Endocytosis)

Vesicular transport plays a significant role in the dynamic trafficking and compartmentalization of this compound, particularly in its function as a transmembrane ligand. Endocytosis, a form of vesicular transport, is essential for regulating Notch signaling mediated by Serrate. ucy.ac.cyembopress.orgnih.gov

As mentioned earlier, Serrate undergoes trans-endocytosis into Notch-receiving cells upon ligand-receptor binding. sdbonline.orgbiologists.com This internalization is not merely a mechanism for receptor activation but also contributes to the regulation of signal strength and duration. sdbonline.orgucy.ac.cyembopress.org The endocytosis of Serrate is promoted by E3 ubiquitin ligases like Mindbomb1 and Neuralized, which ubiquitinate the intracellular domain of the ligand, targeting it for internalization. ucy.ac.cyembopress.orgnih.gov

Specific motifs within the intracellular domain of Serrate, such as the dileucine motif and the novel motif that interacts with Mindbomb1/Neuralized, are critical for efficient endocytosis. ucy.ac.cyembopress.org While the precise details of all vesicular pathways involving Serrate are still being elucidated, its internalization via endocytosis is a well-established mechanism regulating its availability at the cell surface and its signaling capabilities. ucy.ac.cyembopress.orgnih.gov

The involvement of endocytic adaptor proteins like Epsin in the internalization of Serrate highlights the complexity of the vesicular machinery regulating its trafficking. nih.govnih.gov Studies suggest that Serrate preferentially utilizes specific Epsin-dependent endocytic pathways for signaling activation. nih.gov

Beyond endocytosis from the plasma membrane, proteins, including transmembrane proteins like Serrate, are synthesized and initially processed within the endoplasmic reticulum (ER) and Golgi apparatus, moving through the secretory pathway via vesicular transport before reaching the cell surface. glycosmos.orgfiveable.merupress.org While the specific details of Serrate's journey through these early secretory compartments are not as extensively documented as its endocytosis, it follows the general principles of protein trafficking via COPII-coated vesicles from the ER to the Golgi and potentially COPI-coated vesicles for retrograde transport within the Golgi or back to the ER. glycosmos.orgrupress.orgfrontiersin.org

The compartmentalization of Serrate within different cellular locations, mediated by these dynamic trafficking processes, underscores the intricate regulatory mechanisms that govern its diverse functions in development and cellular homeostasis.

Data Tables

Cellular LocationAssociated Function(s)Key Interacting Partners (Examples)Relevant Organism(s)
Cell MembraneNotch ligand activity, Cell-cell communication, SignalingNotch receptor, Mindbomb1, Neuralized, EpsinDrosophila, Mammals
Nucleus (Dicing-bodies)miRNA processing, pri-miRNA maturationDCL1, HYL1, AtCBP20, AtCBP80, Cyclophilin71, SAID1/2Arabidopsis thaliana
Vesicles (Endocytic)Ligand internalization, Signaling regulationNotch receptor, Mindbomb1, Neuralized, EpsinDrosophila, Mammals
ER/Golgi (Secretory Pathway)Protein synthesis, Folding, Initial trafficking(General protein trafficking machinery)Eukaryotes (including plants and animals)

Developmental and Physiological Contributions of Serrate Protein

Roles in Embryonic Patterning and Morphogenesis

Serrate plays a pivotal role in establishing boundaries and organizing tissues during embryonic development, contributing significantly to the precise formation of structures.

Regulation of Boundary Formation and Cell Fate Specification (e.g., Drosophila Wing Margin Development)

A prime example of Serrate's function in boundary formation and cell fate specification is its involvement in the development of the dorsal-ventral (D/V) boundary in the Drosophila wing imaginal disc. Serrate is expressed in the dorsal compartment of the developing wing sdbonline.orgsdbonline.orgbiologists.comsdbonline.org. It acts as a ligand to activate the Notch receptor present on adjacent ventral cells sdbonline.orgbiologists.comsdbonline.orgnih.gov. This localized Notch activation at the interface between dorsal and ventral cells is essential for specifying the wing margin, a specialized region that serves as an organizing center for wing growth and patterning sdbonline.orgsdbonline.orgbiologists.comsdbonline.org. The Serrate-mediated Notch signaling cascade leads to the expression of key downstream genes, such as wingless (Wg) and cut, which are critical for defining the wing margin and promoting cell proliferation sdbonline.orgbiologists.comsdbonline.orgnih.gov. Ectopic expression of Serrate can induce the formation of ectopic wing margins, highlighting its instructive role in this process sdbonline.orgnih.govannualreviews.org.

Contribution to Tissue Segregation and Compartmentalization

The establishment of the D/V boundary in the wing disc, mediated by Serrate-Notch signaling, is a clear instance of Serrate's contribution to tissue segregation and compartmentalization sdbonline.orgsdbonline.orgbiologists.comsdbonline.org. The distinct expression of Serrate in the dorsal compartment, regulated by the selector gene apterous, helps maintain the separate identities of dorsal and ventral cell populations sdbonline.orgsdbonline.orgbiologists.comannualreviews.orgbiologists.com. The Notch signaling activated by Serrate at the boundary reinforces these compartmental distinctions sdbonline.orgsdbonline.org. Beyond the wing, Serrate has also been implicated in defining lineage restriction boundaries in other developing tissues, such as the larval trachea, where Notch signaling is activated at borders between cells expressing different sets of genes, contributing to the organization of branched tubular networks elifesciences.org.

Mechanisms of Dorso-ventral Asymmetry in Signaling

The interaction between Serrate, Delta, and Fringe establishes a crucial asymmetry in Notch signaling across the D/V boundary of the Drosophila wing sdbonline.orgnih.govannualreviews.org. Serrate, expressed dorsally, efficiently activates Notch in ventral cells. However, its ability to signal to dorsal cells is inhibited by the action of Fringe, a glycosyltransferase also expressed in the dorsal compartment sdbonline.orgbiologists.com. Conversely, Delta, another Notch ligand, signals effectively to dorsal cells but is less effective in ventral cells when Fringe is present sdbonline.orgbiologists.com. This differential responsiveness, modulated by Fringe, restricts high levels of Notch activation to the D/V interface, ensuring the precise positioning and formation of the wing margin sdbonline.orgbiologists.com. This asymmetric signaling mechanism is fundamental for establishing and maintaining the distinct properties of adjacent cellular compartments.

Control of Cell Proliferation and Differentiation

Serrate's influence extends beyond patterning to the regulation of cell numbers and the maturation of specific cell types.

Modulation of Progenitor Cell Pool Size (e.g., Drosophila Imaginal Rings)

Serrate-mediated Notch signaling plays a significant role in controlling the size of progenitor cell populations in Drosophila imaginal rings, which are larval tissues that give rise to adult structures like the foreguts, hindguts, and salivary glands nih.govnih.gov. Notch signaling is active in these imaginal rings and positively regulates cell proliferation, particularly during the third larval instar when rapid growth occurs to provide sufficient cells for adult organ formation nih.govnih.gov. Serrate acts as a ligand originating from neighboring cells, leading to the trans-activation of Notch. Interestingly, both Serrate and Delta can also exert cis-inhibitory effects on Notch activity when present in the same cell nih.govnih.gov. Furthermore, Notch signaling during earlier embryonic and first larval stages is necessary for establishing the initial size of these imaginal rings nih.govnih.gov. This highlights the importance of Serrate-Notch signaling in developmentally regulating the size of progenitor cell pools.

The following table summarizes the effect of Notch signaling, regulated by Serrate and Delta, on progenitor cell proliferation in Drosophila imaginal rings:

Imaginal Ring TypeLarval StageNotch Signaling ActivityEffect on Cell Proliferation
ForegutThird InstarActivatedPositive regulation
HindgutThird InstarActivatedPositive regulation
Salivary GlandThird InstarActivatedPositive regulation
Foregut, Hindgut, Salivary GlandMiddle Embryonic to First InstarActivatedRequired for initial size

Influence on Lineage Commitment and Cell Type Maturation

Serrate signaling through the Notch pathway is a critical determinant of cell fate during lineage commitment, notably in Drosophila hematopoiesis pnas.orgnih.gov. Serrate expression marks a specific cluster of cells in the larval lymph gland, the hematopoietic organ, functioning as a signaling center analogous to stromal signaling in mammalian hematopoiesis nih.gov. Serrate-mediated Notch activation in hemocyte precursors directly or indirectly regulates the expression of Lozenge (Lz), a transcription factor essential for the differentiation of crystal cells, one of the major types of Drosophila blood cells pnas.orgnih.gov. This regulatory step is crucial for distinguishing the crystal cell lineage from the plasmatocyte lineage nih.gov. The involvement of Serrate in controlling Lz expression underscores its direct influence on the commitment and maturation of specific cell types. Notch signaling, broadly activated by ligands like Serrate, is a recurring theme in mediating binary cell fate decisions throughout animal development nih.gov.

Compound Names and PubChem CIDs

Impact on Organogenesis and Tissue Development

Serrate protein plays a critical role in the formation and development of various organs and tissues through its involvement in signaling pathways and regulatory networks.

In Drosophila, the this compound acts as a transmembrane ligand for the Notch receptor, a crucial component in cell-cell signaling that governs numerous developmental decisions. Serrate is expressed in specific regions of the wing imaginal discs, the larval precursors of the adult wing. Its localization in these discs, particularly in areas affected by dominant Serrate mutations like SerD and SerBd, highlights its direct involvement in wing formation. biologists.com Loss-of-function mutations in the Serrate gene can lead to severe reductions in the size of wing and haltere primordia, resulting in pharate adults with significantly underdeveloped wings and halteres. biologists.com This reduction is attributed to a requirement for Serrate in controlling position-specific cell proliferation during the development of these thoracic discs. biologists.com

Studies involving clonal analysis in the adult epidermis have further demonstrated the necessity of Serrate during wing development. biologists.com Ectopic expression of Serrate in imaginal discs can induce regionally restricted cell proliferation, particularly in the ventral tissues of wings and halteres, suggesting a role in promoting growth. biologists.com Serrate's interaction with the Notch pathway is central to wing margin specification, a process that occurs at the dorsal-ventral boundary of the wing imaginal disc. sdbonline.orgsdbonline.org Serrate is typically expressed in dorsal cells, while Delta, another Notch ligand, is initially expressed throughout the disc but later becomes restricted to the dorso-ventral boundary. sdbonline.org The interplay between Serrate, Delta, and the protein Fringe, which is expressed in dorsal cells, is crucial for activating Notch at this boundary, leading to the specification of wing margin cells that express Wingless and organize wing growth and patterning. sdbonline.org Serrate can influence Notch activity in a concentration-dependent manner, capable of both activation and, at high concentrations, inactivation. nih.gov This suggests that precise regulation of Serrate concentration is vital for proper wing development. sdbonline.orgnih.gov

Serrate is also implicated in neural development and neurogenesis in Drosophila. Along with Delta, Serrate functions as a ligand for the Notch receptor, which is involved in the lateral inhibition process that regulates the commitment of cells to a neural fate. nih.govnih.govnih.gov While Delta is considered essential for lateral inhibition during early embryonic neurogenesis, Serrate has been shown to functionally compensate for the absence of Delta activity during embryonic neuroblast segregation. biologists.com This indicates that Serrate can act as an alternative ligand for activating the Notch signaling pathway in this context. biologists.com

Serrate expression in the embryonic dorsal thoracic discs further supports its role in early developmental processes. biologists.com The interaction between Serrate and Notch is believed to be at the protein level, and it is conceivable that Serrate and Delta proteins may compete for binding with Notch. uniprot.org This competitive interaction could fine-tune Notch signaling and influence cell fate decisions during neurogenesis.

In Arabidopsis thaliana, the SERRATE (SE) gene encodes a zinc-finger protein that is essential for normal shoot development. nih.govnih.govresearchgate.net Mutants with defects in SE exhibit abnormalities in the initiation and elaboration of cotyledons and post-embryonic lateral organs. nih.govnih.gov The SE gene is transcribed in shoot meristems and emerging organ primordia throughout development, consistent with its role in organogenesis. nih.govnih.govresearchgate.net The se mutation can maternally affect cotyledon initiation in embryos. nih.gov Overexpression or co-suppression of the SE gene can lead to altered plant growth phenotypes, further emphasizing its importance in developmental regulation. nih.govresearchgate.net The SE protein's function in coordinating gene expression in the meristem and lateral organ primordia, possibly through regulating chromatin structure, is suggested by the synergistic phenotype observed in double mutants of SE and a gene encoding a subunit of chromatin assembly factor I. nih.govnih.gov

The serrate (se) mutant in Arabidopsis displays characteristic defects in leaf morphology, most notably the serrated margins on leaves that would typically have smooth margins in wild-type plants. nih.gov Beyond margin serration, the se mutation also affects other leaf characteristics such as trichome distribution, leaf shape, and the number of hydathodes. nih.gov In wild-type plants, trichome distribution is developmentally regulated, with juvenile leaves having trichomes only on the adaxial surface and adult leaves on both surfaces. nih.gov se mutants show altered patterns, producing fewer leaves without abaxial trichomes compared to wild-type. nih.gov

The delay in leaf appearance observed in se mutants may be due to a slower rate of leaf initiation or elaboration. nih.gov The increased number of immature leaf primordia at the time of floral induction in se plants suggests that the rate of leaf initiation might be affected. nih.gov SERRATE is one of the RNA binding proteins that have been shown to affect the rate of leaf production and plastochron (the time interval between the initiation of successive leaves) in Arabidopsis. oup.com The formation of leaf margin serrations is a complex process involving the interplay of auxin transport, mediated by PINFORMED1 (PIN1), and the activity of the growth repressor CUP-SHAPED COTYLEDON2 (CUC2), which is negatively regulated by miR164. mdpi.compnas.org While the search results don't explicitly detail Serrate's direct interaction with CUC2 or miR164 in this context, its role in leaf morphology and its involvement in miRNA processing (as discussed in Section 4.4) suggest a potential indirect influence on this regulatory network.

SERRATE in Arabidopsis plays a significant role in controlling shoot meristem function and inflorescence architecture. nih.govoup.comresearchgate.netresearchgate.net The shoot apical meristem is responsible for producing the aerial structures of the plant, with cells in the peripheral zone rapidly proliferating to form organ primordia that develop into leaves or floral meristems. nih.gov SE is expressed in these meristems and primordia. nih.govnih.govresearchgate.net Mutations in SE lead to a pleiotropic phenotype that includes defects in inflorescence architecture. nih.govoup.comresearchgate.net For instance, se-1 mutants can exhibit abnormal clustering of flowers and siliques and often lack the cauline leaf typically associated with the secondary inflorescence. researchgate.net These phenotypes underscore Serrate's contribution to the organized development of the inflorescence structure, likely through its influence on meristem activity and the proper initiation and development of floral organs.

Engagement in Stress Response Pathways (in Plants)

Beyond its well-established roles in development, Arabidopsis SERRATE has also been implicated in plant responses to environmental stresses. SERRATE is involved in RNA metabolism, including alternative splicing and microRNA (miRNA) biogenesis, processes that are crucial for regulating gene expression and adapting to stress conditions. isaaa.orgrhhz.netresearchgate.netelifesciences.orgoup.com

Research indicates that Arabidopsis SE plays a role in the plant's response to salt stress. rhhz.net The expression of SE is repressed by salt treatment at both the mRNA and protein levels. rhhz.net se-1 mutants show increased sensitivity to salinity compared to wild-type plants, providing evidence for SE's protective role under saline conditions. rhhz.net

Furthermore, SERRATE, in conjunction with other proteins like GRP8, has been identified as a regulator in root development, influencing the formation of hair cells. isaaa.org Plants with reduced SERRATE levels have been observed to have more and longer root hair cells. isaaa.org GRP8-overexpressing plants, which also produce more hair cells, show enhanced ability to take up and transport phosphate (B84403) and perform well under drought conditions. isaaa.org While the direct mechanism linking Serrate's role in root hair formation to stress response requires further investigation, the connection between root hair development and nutrient/water uptake suggests an indirect contribution of Serrate to stress tolerance.

Modulation of Salinity Tolerance Mechanisms

The SERRATE (SE) protein plays a significant role in the modulation of plant tolerance to salt stress, an important abiotic factor limiting agricultural productivity. Research indicates that SE is a key component in the complex mechanisms plants employ to adapt to high salinity conditions.

Studies have demonstrated that exposure to high salinity environments represses the expression of SE at both the mRNA and protein levels. frontiersin.orgnih.govkib.ac.cnrhhz.net This suggests that the plant's response to salt stress involves a regulatory mechanism that impacts SE abundance.

Further investigation using Arabidopsis thaliana mutants lacking functional SE (se mutants) has revealed a heightened sensitivity to saline conditions. frontiersin.orgnih.govkib.ac.cnresearchgate.net Compared to wild-type plants, se mutants exhibit several detrimental phenotypes under salt stress, including decreased seed germination rates, reduced root elongation, more severe leaf chlorosis, and increased cellular conductivity. nih.govkib.ac.cnresearchgate.net These observations underscore the positive regulatory role of SE in plant salt stress tolerance. The hypersensitivity of se mutants to salt stress can be restored to levels comparable to wild-type plants through genetic complementation with functional SE, providing strong evidence for SE's involvement in this process. nih.gov

The molecular basis for SE's contribution to salinity tolerance is linked to its established function in RNA metabolism, particularly in the processing of pre-mRNA and the biogenesis of microRNAs (miRNAs). nih.govnih.govgau.edu.bdmdpi.com SE is known to interact with key components of the RNA processing machinery, such as HYPONASTIC LEAVES 1 (HYL1) and Dicer-like 1 (DCL1), and is involved in fine-tuning primary-miRNA processing. frontiersin.orgnih.govgau.edu.bdmdpi.comoup.com Under salt stress, SE positively regulates tolerance by modulating the pre-mRNA splicing of genes responsive to salinity. frontiersin.orgnih.govkib.ac.cnrhhz.netresearchgate.net Specific salt stress-associated marker genes, including RD29A, RD29B, RD20, and ADH1, show altered splicing patterns in se mutants under salt stress conditions compared to wild-type and complemented lines. nih.govkib.ac.cnrhhz.netresearchgate.net This indicates that SE influences the expression of these genes at a post-transcriptional level, contributing to the plant's adaptive response.

Moreover, SE has been shown to enhance the processing of primary miRNA precursors (pri-miRNAs) by DCL1, and this stimulatory effect is more pronounced at higher salt concentrations. oup.com This suggests that SE's role in miRNA biogenesis is particularly relevant under saline stress, potentially impacting the regulation of stress-responsive genes targeted by these miRNAs. SE directly interacts with both DCL1 and RNA, with its N-terminal proline/arginine-rich domain and the conserved ZnF domain being important for the interaction with DCL1. oup.com

While SE functions in miRNA biogenesis alongside other proteins like SICKLE (SIC) and ABH1, studies suggest some functional differentiation among these factors in stress responses. pnas.org Although se mutants are hypersensitive to salt stress, SIC-dependent RNA metabolism appears more critical for chilling tolerance, and SE and ABH1 show greater importance in abscisic acid (ABA) responses compared to SIC. pnas.org Nevertheless, the collective evidence highlights SE as a crucial factor in the intricate network of RNA-mediated gene regulation that underpins plant adaptation to salinity stress.

The following tables summarize some of the research findings related to the impact of salt stress on SE expression and the phenotypic differences observed in se mutants under saline conditions.

GenotypeTreatment (NaCl)Germination Rate (%)Root Growth (mm)Chlorosis SeverityCellular Conductivity
Wild TypeControlData available in source nih.govkib.ac.cnresearchgate.netData available in source nih.govkib.ac.cnresearchgate.netLowLow
Wild TypeSalt StressData available in source nih.govkib.ac.cnresearchgate.netData available in source nih.govkib.ac.cnresearchgate.netModerateModerate
se-1 MutantControlData available in source nih.govkib.ac.cnresearchgate.netData available in source nih.govkib.ac.cnresearchgate.netLowLow
se-1 MutantSalt StressSignificantly Lower nih.govkib.ac.cnresearchgate.netSignificantly Reduced nih.govkib.ac.cnresearchgate.netMore Severe nih.govkib.ac.cnresearchgate.netIncreased nih.govkib.ac.cnresearchgate.net
Complemented LineSalt StressRestored to WT levels nih.govRestored to WT levels nih.govReduced nih.govReduced nih.gov

Note: Specific numerical data for germination rate, root growth, and conductivity under different NaCl concentrations were indicated as available in the cited sources nih.govkib.ac.cnresearchgate.net but not explicitly provided in the text snippets. Chlorosis severity is a qualitative observation reported in the sources.

Gene/ProteinConditionExpression Level (Relative)
SE mRNAHigh SalinityRepressed nih.govrhhz.net
SE ProteinHigh SalinityRepressed nih.govrhhz.net

Note: Specific numerical data for relative expression levels were not consistently provided in the text snippets, but repression at both mRNA and protein levels was reported.

Target GeneGenotypeSalt Stress ConditionSplicing Pattern
RD29AWild TypePresentNormal nih.govkib.ac.cnrhhz.netresearchgate.net
RD29Ase-1 MutantPresentAltered nih.govkib.ac.cnrhhz.netresearchgate.net
RD29BWild TypePresentNormal nih.govkib.ac.cnrhhz.netresearchgate.net
RD29Bse-1 MutantPresentAltered nih.govkib.ac.cnrhhz.netresearchgate.net
RD20Wild TypePresentNormal nih.govkib.ac.cnrhhz.netresearchgate.net
RD20se-1 MutantPresentAltered nih.govkib.ac.cnrhhz.netresearchgate.net
ADH1Wild TypePresentNormal nih.govkib.ac.cnrhhz.netresearchgate.net
ADH1se-1 MutantPresentAltered nih.govkib.ac.cnrhhz.netresearchgate.net

Note: The specific nature of the altered splicing patterns (e.g., intron retention, exon skipping) was not detailed in the provided snippets but was reported as being affected in the se mutant under salt stress.

These findings collectively highlight the critical role of this compound in modulating plant responses to salinity stress, primarily through its influence on RNA processing and the regulation of stress-responsive gene expression.

Regulatory Mechanisms Governing Serrate Protein Expression and Activity

Transcriptional Regulation of Serrate Gene Expression

The expression of the SERRATE gene is subject to control at the transcriptional level, involving the interplay of cis-regulatory elements within the gene locus and the action of specific transcription factors and epigenetic modifications.

Identification of Promoter and Enhancer Elements

While specific detailed sequences of promoter and enhancer elements for the SERRATE gene were not extensively detailed in the provided search results, studies indicate that the SERRATE locus contains regions critical for its regulated expression. Research into the epigenetic regulation of SERRATE in Arabidopsis suggests the presence of promoter-proximal regions and exonic regions that are targets for repressive histone modifications, implying the existence of regulatory elements within or near these areas that influence transcription initiation and elongation. pnas.orgexlibrisgroup.com The association of Serrate with chromatin itself, particularly at intronless genes, and its influence on RNA polymerase II activity also points to complex transcriptional control mechanisms involving the SERRATE gene locus. nih.govelifesciences.org

Influence of Specific Transcription Factors on Serrate Expression

Transcription factors play a significant role in modulating SERRATE gene expression. In Drosophila wing development, the dorsal-specific nuclear protein Apterous is known to regulate the expression of the Notch ligand, Serrate. sdbonline.orgplos.org This regulation by Apterous contributes to the establishment of the dorso-ventral boundary and the subsequent activation of Notch signaling, which is crucial for wing development. sdbonline.orgplos.org

While the provided search results did not offer specific details on the direct regulation of SERRATE by Hox genes, it is understood that developmental processes where Serrate is involved, such as ectodermal development and segmental patterning, are often under the control of Hox transcription factors. plos.orguniprot.org Further research would be needed to elucidate direct regulatory links between specific Hox genes and SERRATE transcription.

Epigenetic Modifications and Chromatin Remodeling Effects

Epigenetic mechanisms, including histone modifications and chromatin remodeling, exert significant control over SERRATE gene expression, particularly in plants. An antisense intragenic long non-coding RNA (lncRNA) named SEAIRa, transcribed from the 3′ end of the SERRATE gene in Arabidopsis, has been identified as a key mediator of epigenetic repression of SERRATE. pnas.orgexlibrisgroup.comoup.com

SEAIRa functions by recruiting protein complexes that induce repressive histone modifications at the SERRATE locus. Specifically, SEAIRa interacts with plant U-box proteins PUB25/26 and the ubiquitin-like protein RUB1 to induce H2A monoubiquitination (H2Aub) at exons 10-11 of SERRATE. pnas.orgexlibrisgroup.com Additionally, cleavage of the 5′ terminus of SEAIRa, facilitated by PUB25/26, releases a fragment that recruits the Polycomb Repressive Complex 2 (PRC2) to the first exon of SERRATE, leading to the deposition of H3 lysine (B10760008) 27 trimethylation (H3K27me3). pnas.orgexlibrisgroup.com These distinct histone modifications, H2Aub and H3K27me3, at different sites within the SERRATE gene cooperatively suppress its expression. pnas.orgexlibrisgroup.com

Table 1. Epigenetic Modifications Mediated by lncRNA SEAIRa on the SERRATE Gene in Arabidopsis

Epigenetic MarkLocation on SERRATE GeneMediating FactorsOutcome on SERRATE Expression
H3K27me3First exonlncRNA SEAIRa (5' fragment), PRC2Repression
H2AubExons 10-11lncRNA SEAIRa, PUB25/26, RUB1Repression

Chromatin remodeling complexes, such as the SWI2/SNF2-Related 1 (SWR1) complex, are also implicated in regulating the expression of genes involved in miRNA processing, including SERRATE. nih.govmdpi.com While the direct mechanism of SWR1 complex action on the SERRATE gene specifically requires further detailed study, these complexes are known to regulate gene transcription by altering nucleosome composition and positioning, including the incorporation of the histone variant H2A.Z. mdpi.comnih.gov Studies in Arabidopsis have shown that components of the SWR1 complex can influence the accumulation of proteins involved in primary miRNA processing, such as SERRATE, by promoting the accumulation of transcription factors on their promoters. nih.gov

Post-Transcriptional Regulation of Serrate mRNA

Beyond transcriptional control, the regulation of Serrate protein levels involves mechanisms acting on the SERRATE mRNA after it has been transcribed.

Mechanisms of mRNA Stability and Decay Pathways

Research in Drosophila has specifically demonstrated that Serrate expression is strictly regulated at the translational level. iiarjournals.orgsdbonline.org The Serrate mRNA contains multiple putative ATG initiation codons in its 5' untranslated region (UTR), and the usage of these alternative codons can affect translational efficiency. iiarjournals.orgsdbonline.org This indicates a layer of post-transcriptional control that determines the amount of protein produced from the available mRNA.

Regulation by Non-Coding RNAs

Non-coding RNAs (ncRNAs), particularly microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play significant roles in regulating gene expression at the post-transcriptional level. mdpi.comresearchgate.netoup.comresearchgate.netoup.comfrontiersin.orgwikipedia.org

As discussed in the context of epigenetic regulation, the lncRNA SEAIRa in Arabidopsis directly influences SERRATE expression, although its primary mechanism described in the search results is through mediating repressive epigenetic modifications which impact transcription. pnas.orgexlibrisgroup.comoup.com

MicroRNAs are a major class of ncRNAs that regulate gene expression by targeting complementary sequences in mRNAs, leading to mRNA cleavage or translational inhibition. mdpi.comresearchgate.netoup.comwikipedia.org Serrate is a crucial component of the miRNA biogenesis pathway, working with proteins like Dicer-like 1 (DCL1) and Hyponastic leaves 1 (HYL1) to process primary miRNAs (pri-miRNAs) into mature miRNAs. nih.govembopress.orgfrontiersin.orgpnas.orgresearchgate.netoup.com This establishes a feedback loop where Serrate is essential for the production of miRNAs, which in turn can regulate the expression of numerous target genes, potentially including SERRATE itself or other factors that influence its expression. While the provided search results highlight Serrate's role in miRNA biogenesis, direct evidence of specific miRNAs targeting SERRATE mRNA for degradation or translational repression was not explicitly detailed. However, the general principle of miRNA-mediated regulation suggests this as a potential layer of post-transcriptional control.

Table 2. Non-Coding RNA-Mediated Regulation Relevant to Serrate

ncRNA TypeExample (if specified)Mechanism of ActionEffect on SERRATE or Related Processes
lncRNASEAIRa (Arabidopsis)Mediates repressive histone modifications (H3K27me3, H2Aub)Repression of SERRATE transcription
miRNAVariousmRNA cleavage or translational inhibitionPotential regulation of SERRATE mRNA
miRNA (Pri-)VariousSubstrate for Serrate-containing microprocessorProcessed by Serrate

Intrinsically disordered proteins (IDPs) like SAID1/2 in Arabidopsis have also been identified as negative regulators of SERRATE. pnas.org These proteins can promote the phosphorylation and degradation of this compound, affecting its stability. pnas.org While this is a post-translational modification affecting protein levels rather than mRNA, it underscores the multi-layered regulatory network controlling Serrate abundance. SAID1/2 also influence miRNA biogenesis by interacting with pri-miRNAs and inhibiting the microprocessor activity. pnas.org

Translational Control of this compound Synthesis

Translational control provides a rapid and efficient means to modulate protein levels in response to cellular needs or environmental cues. Research, particularly in Drosophila cells, has revealed that Serrate expression is subject to strict regulation at the translational level. nih.govnih.gov

Role of Alternative Initiation Codon Usage

Studies in Drosophila S2 cells have demonstrated that Serrate mRNA utilizes alternative translation initiation codons. nih.govnih.govtranscriptionfactor.org Specifically, three putative ATG initiation codons are present within a 60-93 base pair region upstream of the predicted signal peptide sequence. transcriptionfactor.org Each of these ATG codons can function as a translation initiation site, although with varying efficiencies. nih.govtranscriptionfactor.org For instance, in Drosophila, the first two ATG codons are located within a sequence context that better conforms to the Drosophila Kozak consensus sequence, suggesting they contribute to a more robust protein output compared to the third ATG. transcriptionfactor.org This alternative initiation codon usage results in the production of this compound variants with differing N-terminal extensions. transcriptionfactor.org An analysis of the Drosophila Serrate amino acid sequence indicated an unusually long N-terminal extension, with the predicted hydrophobic signal peptide located significantly downstream from the initial methionine residues. transcriptionfactor.org While a conserved CTG codon is also present in proximity to the signal peptide coding sequence, it was found to be incapable of initiating translation. transcriptionfactor.org The conservation of these three ATG codons in distantly related species like Drosophila virilis suggests an evolutionary significance for this mode of translational regulation. transcriptionfactor.org

Regulation of this compound Stability and Degradation

Beyond translational control, the cellular levels of this compound are also finely tuned through mechanisms governing its stability and degradation. Serrate has been identified as a relatively unstable protein with a short half-life in organisms like Arabidopsis. tocris.comipb.ac.id

Proteasomal Degradation Pathways and Interacting Components

Serrate (SE/Ars2) is characterized as an intrinsically disordered protein (IDP). tocris.comwikipedia.orgciteab.comwikipedia.org Unpacked or excessive this compound is targeted for degradation by the proteasome. citeab.comwikipedia.org Notably, Serrate degradation can occur via a ubiquitin-independent pathway mediated by the 20S core proteasome. tocris.comwikipedia.orgciteab.comwikipedia.org The 20S proteasome alpha subunit G1 (PAG1) has been identified as a key component that tethers Serrate for this degradation pathway in Arabidopsis. tocris.comwikipedia.orgciteab.comwikipedia.org Mutations in pag1 lead to increased accumulation of this compound, indicating PAG1's role as a positive regulator for Serrate degradation in vivo. tocris.comwikipedia.org

Post-translational modifications, particularly phosphorylation, play a significant role in regulating Serrate stability. Pre-mRNA processing 4 kinase A (PRP4KA) and its paralogs interact with Serrate and phosphorylate it at multiple residues. ipb.ac.idwikipedia.orgciteab.com Hyperphosphorylated Serrate exhibits reduced binding affinity to microprocessor components like HYL1 and is more susceptible to degradation by the 20S proteasome compared to its hypophosphorylated counterparts. ipb.ac.idciteab.com This suggests that PRP4KA-mediated phosphorylation acts as a tag, marking Serrate for degradation and thereby helping to quickly clear accumulated Serrate and maintain its proper cellular levels. ipb.ac.idciteab.com

Evolutionary Conservation and Divergence of Serrate Protein

Identification and Characterization of Orthologs and Paralogs Across Eukaryotic Kingdoms

Serrate proteins and their homologs are found across diverse eukaryotic lineages, reflecting their fundamental biological roles. In animals, proteins named Serrate and Jagged function as ligands for the Notch signaling pathway, a highly conserved intercellular communication system essential for embryonic development in metazoans. ebi.ac.ukebi.ac.uk Jagged is considered the vertebrate orthologue of Drosophila Serrate in this context. ebi.ac.ukebi.ac.uk Phylogenetic analysis of the Delta/Serrate/LAG-2 (DSL) protein family, to which these Notch ligands belong, indicates gene duplication events occurred before the divergence of Drosophila melanogaster and vertebrate lineages, leading to subsequent duplications within vertebrates. researchgate.net For instance, Caenorhabditis elegans possesses three known DSL proteins, likely arising from independent duplication events within the nematode lineage. researchgate.net

Separately, in plants, the protein SERRATE (SE) is a crucial factor in RNA processing, particularly in microRNA biogenesis and alternative splicing. nih.govnih.govnih.govoup.comelifesciences.org The metazoan homologue of plant SERRATE, involved in similar RNA processing functions, is known as Arsenite Resistance Protein 2 (ARS2). oup.comvulcanchem.comelifesciences.org This suggests a convergent or ancient divergence of proteins involved in RNA regulation that share functional similarities or distant ancestry with proteins also named Serrate in the context of Notch signaling. The identification of orthologs and paralogs across kingdoms is often challenging due to gene duplication events and subsequent sequence divergence, requiring sophisticated comparative genomic approaches. Tools like Proteinortho are utilized to detect orthologs and co-orthologs in large-scale analyses, accounting for the complexities introduced by paralogs (homologous genes within the same genome). uni-leipzig.de

Conservation of Functional Domains and Structural Motifs Across Species

Despite their divergent roles in some cases, Serrate homologs share conserved functional domains and structural motifs critical for their activity. The animal Serrate/Jagged proteins, acting as Notch ligands, are single-pass transmembrane proteins characterized by a large extracellular region containing a highly conserved Delta/Serrate/LAG-2 (DSL) domain and a variable number of epidermal growth factor-like (EGF) repeats. ebi.ac.ukebi.ac.ukresearchgate.net They also possess a cysteine-rich region located between the EGF region and the transmembrane domain. researchgate.net Conservation of specific EGF repeats, such as EGF 2 in Delta and EGF 15 in Jagged/Serrate, has been observed in vertebrates and D. melanogaster, and the linear order of EGF repeats is often conserved in vertebrate orthologs. researchgate.net

In contrast, the plant SERRATE (SE) and its metazoan homologue ARS2, involved in RNA processing, contain distinct conserved domains. Arabidopsis SE is an 81 kDa protein with a single C2H2-type zinc finger domain. nih.govvulcanchem.com It also features a conserved low complexity region at the N-terminus, rich in proline and arginine residues, and a conserved amino acid region at the C-terminus. nih.gov The N-terminal proline/arginine-rich domain is primarily involved in RNA interaction, while both the N-terminal region and the zinc finger domain are required for interaction with proteins like DICER-LIKE 1 (DCL1) in Arabidopsis. nih.gov The core fragment of Arabidopsis SERRATE (residues 194-543) has been identified as participating in critical protein-protein interactions. vulcanchem.com Human SRRT (ARS2) is also characterized by domains that enable mRNA cap binding complex binding and protein-macromolecule adaptor activity, consistent with its role in primary miRNA processing. genecards.org The conservation of these specific domains and motifs across the respective protein families underscores their functional importance.

Comparative Analysis of Evolutionary Pressures and Selective Constraints on Serrate Homologs

Comparative analysis of Serrate homologs provides insights into the evolutionary pressures and selective constraints that have shaped their diversification. The observation that regulatory functions of Serrate appear evolutionarily conserved across kingdoms, such as the potential conserved role of Serrate/ARS2 in regulating intronless genes between plants and animals, suggests that strong purifying selection has acted to maintain these core functions. vulcanchem.comelifesciences.org

Proteins with critical structural and functional requirements generally experience stronger purifying selection, leading to slower evolutionary rates. nih.govucl.ac.uk Selective pressures can vary significantly across different regions within a protein; for example, transmembrane segments often evolve more slowly than other regions due to structural constraints. nih.gov The ratio of nonsynonymous to synonymous substitution rates (dN/dS) is a key measure used to infer selective pressures, with a ratio significantly greater than one indicating diversifying (positive) selection. ucl.ac.uk While specific dN/dS analyses for Serrate proteins were not detailed in the search results, the general principles of selective constraints apply. Highly conserved domains like the DSL domain or the zinc finger domain in Serrate homologs are likely under strong purifying selection to maintain their crucial interaction or catalytic functions. Conversely, regions exhibiting higher variability might be under weaker constraints or potentially positive selection driving adaptation to new interaction partners or regulatory contexts. The evolutionary importance of protein sites can be quantified by their conservation level and the extent to which changes at one site influence the conservation of other sites, reflecting how selective pressure on functional sites can propagate through the protein structure. nih.gov

Insights from Comparative Genomic and Transcriptomic Studies

Comparative genomic and transcriptomic studies have been instrumental in elucidating the evolutionary landscape and functional diversification of Serrate homologs. Comparative genomics allows for the identification of gene families, their expansion or contraction across lineages, and the conservation of gene structure, providing clues about functional constraints. For example, studies on other gene families (like SERAT) have shown that conserved subfamilies across plant species often indicate indispensable cellular processes. nih.gov

Transcriptome analysis, which examines gene expression patterns on a large scale, can reveal conserved regulatory roles and pathways involving Serrate homologs. The finding that transcriptome profiles in Drosophila ARS2 mutants suggest a conserved function with plant Serrate in regulating intronless genes highlights the power of comparative transcriptomics in identifying conserved molecular mechanisms across vast evolutionary distances. vulcanchem.comelifesciences.org Furthermore, transcriptomic data can be used to infer co-expression networks and identify potential interacting partners or downstream targets of Serrate proteins, providing functional context for observed sequence conservation or divergence. Studies involving genome-wide mapping of protein binding sites, such as ChIP-seq for Arabidopsis SERRATE, have revealed its association with specific genomic regions, predominantly intronless genes, offering direct genomic evidence for its regulatory roles. elifesciences.orgelifesciences.org RNA-seq analysis in mutant backgrounds (e.g., Arabidopsisse mutants) allows for the identification of genes whose expression or splicing is affected by the absence or malfunction of Serrate, further illuminating its functions and the evolutionary pressures maintaining them. oup.com While a global comparative genomic or transcriptomic analysis specifically focused on detailing the entire evolutionary history and functional divergence of all Serrate protein families across all eukaryotes was not exclusively detailed, these studies on specific homologs in different organisms provide compelling evidence for both conserved and lineage-specific roles shaped by evolutionary forces.

Advanced Research Methodologies for Investigating Serrate Protein

Genetic and Genomic Manipulation Approaches

Genetic and genomic manipulation techniques are fundamental to understanding the in vivo role of Serrate protein by altering its expression or structure.

RNA Interference (RNAi) and Gene Knockdown Studies

RNA interference (RNAi) and gene knockdown approaches are widely used to reduce the expression levels of a target gene, offering a way to study the consequences of decreased protein function. For this compound, RNAi or similar gene knockdown strategies can be implemented to examine the resulting developmental defects or changes in RNA processing pathways. Although not explicitly detailed in the provided search snippets for SERRATE gene knockdown via RNAi, the concept of reducing protein levels to study function is a standard technique in molecular biology and is implied in studies examining the effects of reduced Serrate levels isaaa.org.

Ectopic Expression and Gain-of-Function Model Systems

Ectopic expression, or the expression of a gene in a tissue or at a time when it is not normally expressed, is a valuable method for investigating the potential functions of a protein and creating gain-of-function models. By ectopically expressing SERRATE, researchers can observe whether increased levels or expression in a different context can induce specific phenotypes or alter cellular processes. Studies in Drosophila have utilized ectopic expression of Serrate to demonstrate its ability to functionally replace Delta activity during embryonic neuroblast segregation and to induce Notch-dependent suppression of gene expression in proneural clusters biologists.com. Ectopic expression of Serrate in Drosophila wing imaginal discs has also been shown to induce regionally restricted cell proliferation, suggesting a role in controlling position-specific cell growth during development nih.gov. These gain-of-function studies provide insights into the signaling capabilities and developmental roles of this compound biologists.comnih.govsdbonline.orgsdbonline.orgbiologists.comnih.govsdbonline.org.

Comprehensive Mutant Allele Analysis and Phenotypic Characterization

Analyzing a range of mutant alleles, from null mutations to hypomorphic (partial loss-of-function) and dominant alleles, is crucial for a comprehensive understanding of a gene's function. Phenotypic characterization of these mutants involves observing and documenting the resulting changes in development, morphology, or cellular processes. Studies on SERRATE have involved the characterization of various mutant alleles in Arabidopsis and Drosophila. In Arabidopsis, se mutants exhibit pleiotropic developmental defects, including altered leaf morphology, abnormal embryogenesis, and defects in flower development scispace.comembopress.org. Strong se alleles can even lead to embryonic lethality embopress.org. In Drosophila, loss-of-function Ser mutations result in larval lethality and defects in structures like mouth hooks and anterior spiracles, as well as reduced size of wing and haltere primordia sdbonline.orgbiologists.com. Analysis of different Ser alleles has also revealed interactions with mutations in other genes like Notch and Delta, indicating functional relationships biologists.com. This comprehensive analysis of mutant phenotypes provides critical information about the necessity and roles of this compound throughout development pnas.orgsdbonline.orgbiologists.comscispace.comembopress.orgbiologists.comCurrent time information in San Francisco, CA, US.oup.comcam.ac.uknih.govbiorxiv.orgnih.govconicet.gov.ar.

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for understanding the molecular properties of this compound, including its interactions with other molecules.

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Yeast Two-Hybrid, Förster Resonance Energy Transfer (FRET), Cell Aggregation Assays, Mass Spectrometry)

Investigating protein-protein interactions is fundamental to understanding the molecular networks in which Serrate functions. Various techniques are employed for this purpose:

Co-immunoprecipitation (Co-IP): This technique is used to determine if two or more proteins are part of the same complex in a biological sample. This compound interactions with other factors involved in miRNA biogenesis and RNA processing, such as components of the nuclear exosome targeting (NEXT) complex and the nuclear cap-binding complex (CBC), have been investigated using Co-IP followed by mass spectrometry oup.comnih.gov. Co-IP experiments have confirmed the interaction between Arabidopsis Serrate (AtSE) and both subunits of AtCBC, AtCBP20 and AtCBP80 nih.gov. Co-immunoprecipitation has also been used to show that Serrate interacts with phosphorylated forms of RNA Polymerase II elifesciences.org.

Yeast Two-Hybrid (Y2H): Y2H is a widely used technique to screen for binary protein-protein interactions. It tests whether two proteins can interact by reconstituting a functional transcription factor, leading to the activation of a reporter gene nih.govwikipedia.org. Y2H assays have been used to identify specific subunits of the NEXT complex, such as ZCCHC8A, ZCCHC8B, and RBM7, that interact directly with Serrate oup.com. This method is valuable for confirming direct interactions between two proteins pnas.orgconicet.gov.ar.

Förster Resonance Energy Transfer (FRET): FRET is a technique that can measure the proximity of two fluorescently labeled molecules, providing evidence of direct interaction or close association within a living cell. FRET-FLIM (Fluorescence Lifetime Imaging Microscopy) has been used to analyze protein interactions involving Serrate, confirming interactions with components like ZCCHC8A and ZCCHC8B oup.com. FRET-FLIM allows for the quantification of direct protein-protein interactions when proteins are within a few nanometers of each other oup.comworktribe.com.

Cell Aggregation Assays: These assays are used to study the adhesive properties of cells expressing certain proteins and to assess the binding between transmembrane proteins. In the context of Notch signaling, where Serrate acts as a ligand, cell aggregation assays using Drosophila S2 cells expressing Notch and Serrate have been developed to evaluate the binding between the receptor and ligand sdbonline.orgcam.ac.uknih.gov. These assays can provide semi-quantitative data on the effects of genetic or pharmacological manipulations on Notch-ligand binding sdbonline.orgnih.gov.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to identify and quantify proteins in a sample. When coupled with co-immunoprecipitation, it can identify proteins that interact with a bait protein, providing a comprehensive view of protein complexes. Immunoprecipitation followed by mass spectrometry (IP-MS/MS) has been used to identify proteins that co-purify with tagged versions of Serrate, revealing novel interacting partners and complexes, such as components of the NEXT complex and previously identified partners like CBP80 and CBP20 pnas.orgoup.com. Large-scale mapping of protein-protein interactions using mass spectrometry has also been applied in other systems to identify protein interaction networks embopress.org.

These diverse biochemical and biophysical techniques provide complementary approaches to dissect the interactions and molecular mechanisms of this compound function isaaa.orgnih.govsdbonline.orgnih.govconicet.gov.ar.

TechniqueDescriptionApplication in Serrate Research
Co-immunoprecipitationIsolates protein complexes using antibodies.Identifying proteins interacting with Serrate, e.g., NEXT complex, CBC, RNA Polymerase II. oup.comnih.govelifesciences.org
Yeast Two-HybridTests for binary protein interactions in yeast.Confirming direct interactions between Serrate and specific proteins, e.g., NEXT subunits ZCCHC8A, ZCCHC8B, RBM7. pnas.orgoup.comconicet.gov.ar
Förster Resonance Energy Transfer (FRET)Measures proximity of fluorescently labeled molecules.Analyzing close association and direct interactions of Serrate with partners like ZCCHC8A and ZCCHC8B. oup.com
Cell Aggregation AssaysAssesses cell adhesion mediated by proteins.Evaluating binding between Notch receptor and Serrate ligand in cellular contexts. sdbonline.orgcam.ac.uknih.gov
Mass SpectrometryIdentifies and quantifies proteins in a sample.Identifying proteins in complexes co-purified with Serrate (e.g., via Co-IP) to map interactome. pnas.orgoup.com

Detailed Research Findings Examples:

Interaction with NEXT Complex: Co-immunoprecipitation and mass spectrometry studies in Arabidopsis revealed that Serrate interacts with the nuclear exosome targeting (NEXT) complex, specifically with subunits ZCCHC8A, ZCCHC8B, and RBM7. oup.com Yeast two-hybrid assays confirmed direct interactions between Serrate and ZCCHC8A, ZCCHC8B, and RBM7. oup.com FRET-FLIM analyses further supported the direct interaction between Serrate and both ZCCHC8A and ZCCHC8B. oup.com These findings suggest that Serrate cooperates with the NEXT complex in RNA surveillance, including the degradation of miRNA precursors. oup.com

Interaction with CBC: Bimolecular Fluorescence Complementation (BiFC), protein pull-down assays, and co-immunoprecipitation experiments have demonstrated that Arabidopsis Serrate (AtSE) interacts with both subunits of the nuclear cap-binding protein complex (AtCBC), AtCBP20 and AtCBP80. nih.govvulcanchem.com This interaction is functionally significant, as mutations in either CBC components or Serrate lead to similar phenotypic effects. vulcanchem.com

Interaction with RNA Polymerase II: Co-immunoprecipitation experiments using plant extracts have shown that Serrate interacts with Ser5- and Ser2-phosphorylated RNA Polymerase II complexes, suggesting an association during transcriptional pausing and elongation. elifesciences.org

Interaction with SAID1/2: Immunoprecipitation coupled with mass spectrometry identified SAID1 and SAID2 as partners of this compound in Arabidopsis. pnas.org Yeast two-hybrid and bimolecular fluorescence complementation assays further validated these interactions. pnas.org

Structural Biology Methods (e.g., X-ray Crystallography, Cryo-Electron Microscopy, Nuclear Magnetic Resonance for specific domains)

Structural biology techniques are fundamental for understanding the three-dimensional architecture of proteins, which directly relates to their function. X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods utilized for determining protein structures at or near atomic resolution. creative-biostructure.comrcsb.orgpeakproteins.com

X-ray crystallography involves crystallizing the protein and then diffracting X-rays through the crystal to obtain a diffraction pattern that can be computationally converted into an electron density map, revealing atomic positions. rcsb.orgpeakproteins.com This method is particularly effective for rigid proteins that form well-ordered crystals and can provide highly detailed atomic information. rcsb.org

Cryo-EM is increasingly used for determining the structures of large protein complexes and viruses, overcoming the need for crystallization. creative-biostructure.comnih.govnanoimagingservices.com Samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. nanoimagingservices.com Electron beams interact with the sample, and images are captured and computationally processed to reconstruct a 3D model. peakproteins.comnanoimagingservices.com Cryo-EM is valuable for studying dynamic molecules and capturing different conformational states. nanoimagingservices.com

NMR spectroscopy is suitable for studying smaller proteins and specific domains in solution, providing insights into protein dynamics and flexibility. creative-biostructure.comrcsb.org It relies on the magnetic properties of atomic nuclei to determine local conformation and distances between atoms. rcsb.org

While these methods are powerful tools in structural biology, specific high-resolution structural data for the full-length this compound determined by these techniques were not found in the provided search results. However, the this compound is known to possess distinct domains that mediate protein-protein interactions and binding to GGN repeats in RNAs, suggesting that structural studies of these individual domains or complexes involving Serrate could be pursued using these methods. nih.gov

Receptor Binding Assays (e.g., Surface Plasmon Resonance)

Receptor binding assays are employed to quantify the interaction between a protein and its binding partners, such as other proteins or nucleic acids. Surface Plasmon Resonance (SPR) is a label-free technique widely used for real-time monitoring of biomolecular interactions. researchgate.netgiffordbioscience.comcriver.comreactionbiology.com

In an SPR assay, one molecule (the ligand) is immobilized on a sensor surface, and the binding partner (the analyte) is flowed over the surface. giffordbioscience.comcriver.com Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. giffordbioscience.comcriver.com This allows for the determination of binding kinetics (association and dissociation rates, kₐ and k<0xE2><0x82><0x90>) and binding affinity (equilibrium dissociation constant, K<0xE2><0x82><0x90>). giffordbioscience.comcriver.comreactionbiology.com SPR is a sensitive technique applicable to a wide range of molecular interactions. criver.comreactionbiology.com

While SPR is a standard method for characterizing protein-ligand interactions, specific research findings detailing the application of SPR to study the binding kinetics of this compound with its interacting partners were not present in the provided search results. However, given Serrate's known interactions with other proteins and RNA molecules, SPR could be a valuable tool for quantitatively assessing these binding events. nih.govoup.compnas.orgnih.govplos.org

Molecular Profiling and Omics Technologies

Molecular profiling and omics technologies provide high-throughput approaches to study biological systems on a global scale, offering comprehensive insights into gene expression, protein abundance, interactions, and modifications.

Transcriptomics (e.g., RNA-sequencing for gene expression profiling)

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism under specific conditions. RNA-sequencing (RNA-Seq) is a powerful sequencing-based technology used for gene expression profiling, providing a comprehensive picture of the cellular transcriptional landscape. wikipedia.orgthermofisher.comrna-seqblog.com RNA-Seq allows for the measurement of the activity of thousands of genes simultaneously, providing information on gene sequences and their expression levels. wikipedia.orgthermofisher.com

RNA-Seq has been utilized in the study of this compound, particularly in Arabidopsis thaliana. Analysis of the transcriptome of a se-1 mutant, a hypomorphic allele of Serrate, revealed that a significant proportion of direct Serrate target genes were downregulated. nih.govelifesciences.org This finding suggests that the presence of functional this compound is necessary to maintain the high expression levels of some of its target genes. nih.govelifesciences.org Research indicates that Serrate mainly associates with protein-coding gene loci, and its target genes tend to have significantly fewer introns compared to average Arabidopsis genes. elifesciences.org

Proteomics (e.g., Mass Spectrometry for interactome mapping and Post-Translational Modifications)

Proteomics is the large-scale study of proteins, including their abundance, modifications, interactions, and localization. Mass Spectrometry (MS) is a central technology in proteomics, enabling the identification and quantification of proteins and the characterization of post-translational modifications (PTMs). jhmi.edubiocompare.comuni-freiburg.denih.gov MS-based approaches are also used for mapping protein-protein interaction networks, known as interactomes. jhmi.edunih.gov

Interactome mapping identifies the complete set of protein interactions within a cell or organism, providing insights into cellular pathways and functions. jhmi.edunih.gov PTMs, such as phosphorylation, ubiquitination, and methylation, are crucial regulatory mechanisms that alter protein function, localization, and interactions. biocompare.com Mass spectrometry allows for the systematic identification and analysis of these modifications. biocompare.com

While mass spectrometry is widely applied in proteomics for interactome analysis and PTM identification, specific detailed findings regarding the comprehensive interactome or PTM profile of this compound determined through mass spectrometry were not prominently featured in the provided search results. However, given Serrate's role in protein complexes involved in RNA processing, proteomics approaches, particularly co-immunoprecipitation followed by mass spectrometry, would be valuable for identifying its interacting partners and understanding how PTMs might regulate its activity. uniprot.orgnih.govplos.org

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Profiling

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to map the binding sites of DNA-binding proteins, such as transcription factors and chromatin modifiers, across the genome. nih.govcaister.com The method involves crosslinking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. caister.com The isolated DNA fragments are then sequenced to identify the genomic regions bound by the protein. caister.com

ChIP-seq has been successfully applied to investigate the DNA binding profile of this compound in Arabidopsis thaliana. Experiments using a Serrate-specific antibody have revealed that Serrate directly associates with specific regions in the Arabidopsis genome. nih.govelifesciences.org A study identified 1012 high-confidence Serrate binding sites (peaks) that were enriched in wild-type plants compared to a se-1 mutant. nih.govelifesciences.org These findings indicate that Serrate acts as a DNA-binding protein, associating mainly with protein-coding gene loci. uniprot.orgelifesciences.org Unexpectedly, a significant percentage of the identified Serrate binding peaks were associated with intronless genes, and Serrate target genes generally possessed fewer introns than average Arabidopsis genes. elifesciences.org ChIP-seq has also been used in conjunction with studies on the regulation of Serrate expression, for instance, to map H3K27me3 enrichment at the Serrate chromatin. pnas.org

Here is a summary of ChIP-seq findings regarding Serrate binding sites:

OrganismProteinMethodKey FindingNumber of Binding SitesCitation
Arabidopsis thalianaSerrateChIP-seqDirectly associates with specific genomic regions1012 high-confidence peaks nih.govelifesciences.org
Arabidopsis thalianaSerrateChIP-seqMainly associated with protein-coding gene lociN/A elifesciences.org
Arabidopsis thalianaSerrateChIP-seqSignificant association with intronless genes46.3% of peaks associated with ILGs elifesciences.org

RNA Immunoprecipitation (RIP) for RNA Binding Analysis

RNA Immunoprecipitation (RIP) is a technique used to identify RNA molecules that are bound by a specific protein in vivo. This method involves using an antibody to immunoprecipitate the protein of interest along with any bound RNA molecules. The associated RNAs are then isolated and identified, typically through techniques like quantitative PCR (qPCR) or sequencing (RIP-seq).

RIP assays have been instrumental in demonstrating the RNA binding capabilities of this compound. Studies have shown that Arabidopsis thaliana Serrate (AtSE) can directly bind selected target RNAs, supporting its role as a regulator of splicing. oup.com RIP assays have also been used to investigate the interaction of other proteins with RNA in the context of Serrate function or regulation. For example, RIP assays showed that Serrate-Associated Protein 1 (SEAP1) binds to pri-miRNAs and that SAID1/2 proteins, which interact with Serrate, also bind to pri-miRNAs and can sequester them from Serrate. pnas.orgnih.gov Furthermore, RIP has been applied to examine the binding of proteins like HYL1 and PRL1 to pri-miRNAs, providing insights into the complexes involved in miRNA biogenesis alongside Serrate. nih.govplos.org RIP-qPCR has also been used to analyze the binding of the lncRNA SEAIR to the protein PUB26, which is involved in the epigenetic regulation of Serrate. pnas.org

The application of RIP confirms that Serrate is an RNA-binding protein, consistent with its roles in RNA processing pathways such as miRNA biogenesis and alternative splicing. uniprot.orgoup.com

Advanced Imaging and Microscopy Techniques

Advanced microscopy techniques offer capabilities beyond traditional light microscopy, enabling the study of biological structures and processes at a finer scale. For the this compound, which is involved in nuclear processes and the formation of nuclear bodies, these techniques are crucial for understanding its precise localization and dynamic behavior.

Confocal Microscopy for Subcellular Localization and Dynamics

Confocal microscopy is a widely used technique for optical sectioning of fluorescently labeled samples, providing clear images of specific focal planes and enabling the reconstruction of 3D structures. This is particularly valuable for determining the subcellular localization of proteins like Serrate, which is known to reside primarily in the nucleus, specifically within nuclear Dicing-bodies (D-bodies) in plants. nih.govuniprot.org

Studies have utilized confocal microscopy to examine the localization of fluorescently tagged Serrate fusion proteins in plant cells. For instance, researchers have observed the co-localization of Serrate with other key proteins involved in microRNA biogenesis, such as DICER-LIKE 1 (DCL1) and HYPONASTIC LEAVES 1 (HYL1), within these nuclear D-bodies. nih.govnih.gov Confocal microscopy allows for the visualization of these discrete nuclear structures and confirms the presence of Serrate within them. nih.govresearchgate.net

Furthermore, confocal microscopy can be employed in conjunction with techniques like Fluorescence Recovery After Photobleaching (FRAP) to study the dynamics of this compound within these cellular compartments. FRAP experiments, often performed using confocal microscopes, can provide insights into the mobility and exchange of fluorescently tagged proteins within a specific region of interest, such as a D-body. This helps researchers understand how readily Serrate moves within the nucleus and interacts with other components. Studies have shown that proteins within SE-dependent nuclear bodies exhibit dynamic fluidity, as evidenced by fluorescence recovery after photobleaching. nih.govresearchgate.net

Confocal microscopy has also been used in bimolecular fluorescence complementation (BiFC) assays to visualize protein-protein interactions involving Serrate in planta. researchgate.netresearchgate.net By co-expressing proteins fused to complementary fragments of a fluorescent protein, the reconstitution of fluorescence, detectable by confocal microscopy, indicates that the two proteins interact. This approach has confirmed interactions between Serrate and other proteins in nuclear D-bodies. nih.govresearchgate.net

Super-Resolution Microscopy (e.g., STED, PALM/STORM)

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, achieving spatial resolutions significantly below 200 nm. ibidi.comnih.gov Techniques such as Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) provide enhanced detail about the nanoscale organization of cellular structures and protein complexes. ibidi.comnih.govbiocompare.comabberior.rocksmdpi.com

While specific detailed applications of STED, PALM, or STORM solely focused on the this compound itself were not extensively highlighted in the search results, these techniques are generally applied to study the fine structure and molecular arrangement within cellular bodies and complexes where Serrate is known to reside. For example, super-resolution microscopy, including Airyscan and super-resolution optical fluctuation imaging (SOFI), has been used to reveal that Serrate forms small, dotted speckles within the nucleus and to assess its co-localization with other nuclear factors like phosphorylated RNA polymerase II. elifesciences.org These techniques can provide a more detailed view of the distribution and clustering of this compound within nuclear bodies or at sites of transcription.

Super-resolution microscopy is particularly valuable for examining the intricate architecture of nuclear bodies like D-bodies, where Serrate is a key component. nih.govuniprot.org By providing resolutions down to tens of nanometers, STED or PALM/STORM could potentially reveal the precise spatial relationships between Serrate and its interacting partners within these dense structures, offering insights into how these complexes are assembled and function at a molecular level. ibidi.comnih.gov

Live-Cell Imaging for Dynamic Processes

Live-cell imaging allows for the observation of biological processes in real-time within living cells, providing dynamic information that cannot be obtained from fixed samples. This is crucial for understanding the temporal aspects of Serrate's function, such as its movement, the assembly and disassembly dynamics of the nuclear bodies it inhabits, and its involvement in dynamic processes like RNA processing and transport. researchgate.netjove.com

Studies have employed live-cell imaging to visualize the formation and dynamics of nuclear D-bodies containing Serrate, DCL1, and HYL1. nih.gov Time-lapse live imaging can capture events such as the fusion of these nuclear condensates, indicating their liquid-like properties and dynamic nature. nih.gov Fluorescence recovery after photobleaching (FRAP) experiments, often conducted using live-cell imaging setups, further quantify the mobility of Serrate and its associated proteins within these dynamic structures. nih.govresearchgate.net

Live-cell imaging, combined with techniques like Förster Resonance Energy Transfer (FRET) or BiFC, can also provide dynamic information about protein-protein interactions involving Serrate in living cells. researchgate.netresearchgate.netoup.com For instance, FRET analyzed by fluorescence lifetime imaging microscopy (FLIM) has been used to study interactions between Serrate and components of the nuclear exosome targeting (NEXT) complex in plant protoplasts, providing quantitative data on these interactions in a living system. oup.com These live-cell approaches are essential for understanding the transient or dynamic interactions that mediate Serrate's diverse roles in RNA metabolism.

Compound Names and PubChem CIDs

Theoretical Frameworks and Future Research Trajectories

Emerging Concepts and Refined Models of Serrate Protein Function

Recent research has significantly advanced our understanding of the this compound, moving beyond its initial characterization as a core component of the microprocessor complex. Emerging concepts and refined models now portray Serrate as a multifaceted regulator of gene expression, operating at the nexus of several key RNA processing pathways.

A pivotal emerging concept is the role of Serrate in liquid-liquid phase separation (LLPS) . Serrate, being an intrinsically disordered protein (IDP), can undergo LLPS to form biomolecular condensates. nih.govpnas.orgnih.gov These dynamic, membrane-less organelles are thought to facilitate the efficient processing of primary microRNA (pri-miRNA) substrates by concentrating the microprocessor machinery and excluding inhibitory factors. nih.gov This model provides a physical basis for the spatial and temporal regulation of miRNA biogenesis.

Furthermore, a refined model of Serrate function involves its intricate interplay with the N6-methyladenosine (m6A) RNA modification pathway . Serrate has been shown to interact with the methyltransferase complex (MTC) and promote its activity. nih.govnih.govnih.gov Specifically, Serrate's ability to form liquid-like condensates helps to maintain the solubility and stability of the MTC subunit B (MTB), thereby enhancing m6A deposition on RNA. nih.govnih.govcondensates.comresearchgate.netresearchgate.netresearchgate.net Reciprocally, the MTC can recruit the microprocessor to MIRNA loci, facilitating the co-transcriptional processing of pri-miRNAs. nih.govnih.govnih.gov This establishes a reciprocal regulatory loop between miRNA biogenesis and m6A modification, with Serrate acting as a key mediator.

The concept of Serrate as a molecular scaffold has also been solidified. Its intrinsically disordered regions (IDRs) provide the flexibility to interact with a multitude of proteins and RNA molecules, enabling the assembly of diverse ribonucleoprotein complexes. pnas.orgnih.govresearchgate.net This scaffolding function is not limited to the microprocessor complex but extends to its role in alternative splicing and the regulation of intronless gene expression. By acting as a platform for the assembly of various processing factors, Serrate can coordinate different steps in gene expression.

Finally, the discovery of Serrate-Associated Protein 1 (SEAP1) has led to a more nuanced model of miRNA biogenesis. SEAP1, a splicing-related protein, is now understood to act as an accessory factor to the Dicer-like 1 (DCL1) complex. nsf.govresearchgate.netnih.gov The current model proposes that SEAP1 promotes miRNA biogenesis by modulating the splicing of some pri-miRNAs, facilitating their processing, and potentially enhancing their stability. nsf.govresearchgate.net

Identification of Unresolved Questions and Knowledge Gaps in Serrate Biology

Despite significant progress, several key questions and knowledge gaps remain in our understanding of Serrate biology, representing exciting frontiers for future research.

A major unresolved question is the precise molecular mechanism underlying the crosstalk between splicing and pri-miRNA processing . While it is established that Serrate is involved in both processes, how it coordinates these activities and how the two pathways influence each other remains to be fully elucidated. nih.govtandfonline.com It is unclear whether Serrate's function in splicing is a prerequisite for or a consequence of its role in miRNA biogenesis for certain transcripts.

Another significant knowledge gap is the hierarchical order of recruitment of microprocessor components to MIRNA loci in vivo. biorxiv.orgsigmaaldrich.com While we know the core components, the precise sequence of their assembly on pri-miRNA transcripts and the factors that govern this process are not well understood. Understanding this hierarchy is crucial for a complete picture of miRNA biogenesis regulation.

The functional implications of Serrate's interaction with the nuclear exosome targeting (NEXT) complex also require further investigation. oup.comnih.govamanote.comresearchgate.net While it has been shown that Serrate can recruit the NEXT complex to degrade pri-miRNAs, the full extent of this regulatory mechanism and the specific conditions under which it is activated are yet to be determined. oup.comnih.gov It is also an open question how the cell chooses between processing a pri-miRNA and targeting it for degradation via the Serrate-NEXT pathway.

Furthermore, the mechanism by which Serrate is recruited to intronless genes is not fully understood. nih.govmpg.deelifesciences.org While it is known that Serrate can enhance the expression of these genes, the specific trans-acting factors that mediate its recruitment to these particular genomic loci remain largely unknown. nih.gov Identifying these factors will be key to understanding this novel function of Serrate.

Finally, the roles of many of the proteins identified in the Serrate interactome are still uncharacterized. While large-scale studies have identified numerous interacting partners, the functional significance of many of these interactions is yet to be explored.

Promising Interdisciplinary Research Avenues and Methodological Innovations

Addressing the unresolved questions in Serrate biology will require the application of innovative and interdisciplinary research approaches. The integration of cutting-edge methodologies from different fields holds great promise for a deeper understanding of Serrate's complex functions.

Advanced proteomics and interactomics approaches are crucial for mapping the dynamic network of Serrate's interactions. Techniques such as affinity purification-mass spectrometry (AP-MS), yeast two-hybrid (Y2H) screening, and proximity-labeling methods like BioID will continue to be invaluable for identifying novel interacting partners under different cellular conditions. uni-oldenburg.denih.govnih.govnih.govresearchgate.netbmc-rm.orgyoutube.comyoutube.com These studies will not only expand the known Serrate interactome but also provide insights into the composition of different Serrate-containing complexes.

The application of super-resolution microscopy and advanced imaging techniques will be instrumental in visualizing the subcellular localization and dynamics of Serrate in real-time. Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can provide unprecedented spatial resolution, allowing researchers to observe the formation and dissolution of Serrate-containing condensates and their association with other cellular structures.

Computational biology and bioinformatics will play an increasingly important role in modeling the structure and function of Serrate and its associated complexes. nih.gov Molecular dynamics simulations can provide insights into the conformational flexibility of Serrate's IDRs and how they mediate interactions with other molecules. Furthermore, the integration of large-scale omics data, including transcriptomics, proteomics, and epigenomics, will be essential for building comprehensive models of Serrate-regulated gene expression networks.

The development and application of novel biochemical and molecular biology tools will also be critical. For instance, the use of CRISPR-based genome editing technologies will allow for precise manipulation of the SERRATE gene and its regulatory elements, enabling a more detailed dissection of its function in vivo. In vitro reconstitution of Serrate-containing complexes with purified components will also be essential for dissecting the molecular mechanisms of their activity.

Q & A

Q. What molecular techniques are essential for studying SERRATE protein interactions with the cap-binding complex (CBC)?

To investigate SERRATE-CBC interactions, employ a combination of co-immunoprecipitation (co-IP) , Bimolecular Fluorescence Complementation (BiFC) , and protein pull-down assays . For co-IP, nuclear protein lysates from Arabidopsis mutants expressing FLAG-tagged SERRATE should be incubated with anti-FLAG magnetic beads, followed by Western blotting using anti-CBP20/CBP80 antibodies . BiFC involves transiently expressing split EYFP-tagged SERRATE and CBC subunits in plant protoplasts, with fluorescence microscopy confirming nuclear co-localization . Pull-down assays using MBP-tagged SERRATE core fragments (residues 194–543) and in vitro-synthesized CBC subunits (radiolabeled with [35S]-methionine) can validate direct interactions .

Q. How can researchers validate the nuclear localization of this compound complexes in plant cells?

Use subcellular fractionation combined with confocal microscopy . Nuclear enrichment protocols involve sucrose density centrifugation to isolate nuclei from formaldehyde-fixed plant tissue, followed by lysis buffer extraction . For imaging, transiently express ECFP/EYFP-tagged SERRATE and CBC subunits in Arabidopsis protoplasts, and visualize using a 63× water objective lens on a confocal microscope with Argon/HeNe lasers (e.g., 514 nm for EYFP, 543 nm for mRFP) . Co-localization with nuclear markers (e.g., DAPI) confirms specificity.

Q. What experimental models are suitable for studying SERRATE knockout effects?

Utilize Arabidopsis thaliana mutants such as se-1 (SERRATE loss-of-function), hyl1-2 (impaired miRNA processing), and dcl1-7 (defective miRNA biogenesis). These mutants allow comparative analysis of SERRATE’s roles in miRNA biogenesis versus splicing. For example, se-1 mutants exhibit pleiotropic developmental defects and altered splicing in 67 genes (78 alternative splicing events) . Phenotypic rescue experiments with FLAG-tagged SERRATE transgenes can confirm functional restoration .

Advanced Research Questions

Q. How can discrepancies in SERRATE-CBP80 interaction studies be resolved?

Contradictions (e.g., Wang et al. vs. later studies) often arise from protein-folding artifacts or plasmid configuration issues . To mitigate this:

  • Use in vitro pull-down assays with bacterially expressed, properly folded CBC subunits .
  • Validate interactions across multiple experimental setups (e.g., co-IP in plant lysates and BiFC in protoplasts) .
  • Include controls with free EYFP fragments to rule out nonspecific fluorescence .

Q. What methodologies are recommended for genome-wide analysis of SERRATE-regulated splicing events?

Apply high-resolution RT-PCR alternative splicing (AS) panels to screen 285+ Arabidopsis genes. Design primers flanking splice junctions and quantify isoforms using capillary electrophoresis. For example, in se-1 mutants, 78 AS events (e.g., SR protein genes) show >3% deviation in splice-variant ratios compared to wild type (p<0.10) . Complement this with RNA immunoprecipitation (RIP) to identify SERRATE-bound pre-mRNAs, using anti-FLAG beads and qPCR validation .

Q. How to address technical artifacts in radioactive gel assays for SERRATE interaction studies?

  • Avoid composite gel images; instead, run independent replicates on separate SDS-PAGE gels .
  • Include PageRuler Plus Prestained Protein Ladder on the same gel as experimental samples to monitor protein size and gel integrity .
  • For radioactive signals, ensure [35S]-methionine-labeled proteins are imaged using phosphor screens, not autoradiography, to enhance sensitivity .

Q. What bioinformatics tools can prioritize SERRATE-regulated splicing targets?

Use SeqAPASS to predict conserved splicing factors across species via protein domain alignment . Cross-reference with RefSeq databases to map AS events to annotated transcripts . For example, SERRATE-regulated introns often occur near 5' splice sites, particularly in genes with serine/arginine (SR)-rich domains .

Data Contradiction Analysis

Q. Why do some studies report SERRATE-CBP80 interactions while others do not?

Key factors include:

  • Protein tags : N-terminal fusions (e.g., EYFP-AtCBP80) may disrupt binding interfaces, whereas C-terminal tags (e.g., AtSE-FLAG) preserve interactions .
  • Mutant backgrounds : Use homozygous cbp20/cbp80 double mutants to avoid partial functional redundancy .
  • Experimental conditions : Optimize lysis buffer composition (e.g., 0.15% SDS, 300 mM NaCl) to maintain complex stability during co-IP .

Tables of Key Findings

Experimental Approach Key Result Reference
Co-IP with FLAG-SERRATEAtCBP20 and AtCBP80 co-precipitate in nuclear lysates, but not with HYLI-FLAG
RT-PCR AS panel (285 genes)78 AS events altered in se-1 mutants; 19/22 overlap with cbp mutants
BiFC in protoplastsSERRATE-CBC interactions localize to 90% of nuclei
Pull-down assays (MBP-SERRATE)AtCBP20 binds SERRATE core fragment 2.5× stronger than AtCBP80

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.